molecular formula C19H23N3O B3086726 N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide CAS No. 116290-76-7

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide

Katalognummer: B3086726
CAS-Nummer: 116290-76-7
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: IRDOUSKKLZRXNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C19H23N3O and a molecular weight of 309.41 g/mol . It is supplied as a dry powder . This compound features a benzylpiperazine moiety linked to an acetamide group via a phenyl ring, a structural pattern found in various biologically active molecules designed for pharmaceutical research . The core research value of this compound lies in its role as a versatile chemical building block or a synthetic intermediate. Its structure, which includes a piperazine ring, makes it a valuable precursor for synthesizing more complex molecules. For instance, it can be utilized to create novel Schiff base ligands and their subsequent metal complexes, which are explored for potential antimicrobial properties . Furthermore, structurally related N-phenylacetamide derivatives have been investigated in preclinical research for their anticonvulsant activities in animal models of epilepsy, highlighting the therapeutic relevance of this chemical class . Researchers may employ this compound in hit-to-lead optimization campaigns and for the synthesis of compound libraries for biological screening . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16(23)20-18-7-9-19(10-8-18)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDOUSKKLZRXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215952
Record name N-[4-[4-(Phenylmethyl)-1-piperazinyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116290-76-7
Record name N-[4-[4-(Phenylmethyl)-1-piperazinyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116290-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[4-(Phenylmethyl)-1-piperazinyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide represents a "privileged scaffold" in medicinal chemistry, effectively merging three distinct pharmacophoric elements: a lipophilic benzyl terminus, a semi-rigid piperazine linker, and a polar acetanilide headgroup. This structure is frequently utilized as a late-stage intermediate in the synthesis of broad-spectrum antifungals (azole class), anticonvulsants, and multi-target ligands for neurodegenerative disorders.

This guide provides a comprehensive technical analysis of the molecule, detailing a robust, self-validating synthetic pathway, structural characterization data, and its application in Structure-Activity Relationship (SAR) campaigns.

Structural Analysis & Pharmacophore Mapping

The molecule (Molecular Weight: ~309.41 g/mol ) is defined by its tripartite architecture, which allows it to interact with multiple biological targets including GPCRs and enzymatic pockets (e.g., Acetylcholinesterase).

Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
Formula

Core composition
Molecular Weight 309.41 g/mol Fragment-based drug design compliant
LogP 2.5 – 2.9Moderate lipophilicity; good BBB permeability potential
pKa (Basic) ~7.8 (Piperazine

)
Ionizable at physiological pH (solubility)
H-Bond Donors 1 (Amide NH)Receptor binding / Solvation
H-Bond Acceptors 2 (Amide O, Piperazine N)Target interaction
Pharmacophore Nodes

The molecule functions through three distinct interaction zones:

  • Zone A (Acetamide): Acts as a hydrogen bond donor/acceptor mimic of the tyrosine residue in many receptor pockets; structurally analogous to the analgesic core of paracetamol.

  • Zone B (Phenyl-Piperazine): A rigid spacer that restricts conformational freedom, often used to optimize

    
     stacking interactions in aromatic clefts (e.g., Serotonin 5-HT receptors).
    
  • Zone C (Benzyl): A hydrophobic tail that occupies deep lipophilic pockets, enhancing potency via van der Waals interactions.

Pharmacophore Acetamide Acetamide Head (H-Bond Donor/Acceptor) Phenyl Phenyl Linker (Rigid Scaffold) Acetamide->Phenyl Amide Bond Piperazine Piperazine Core (Basic Center / pKa ~7.8) Phenyl->Piperazine N-Aryl Bond Benzyl Benzyl Tail (Hydrophobic Interaction) Piperazine->Benzyl N-Alkyl Bond

Figure 1: Pharmacophore segmentation of the target molecule.

Validated Synthetic Protocol

The most reliable route for synthesizing this scaffold is a convergent three-step pathway starting from commercially available 1-benzylpiperazine and 1-fluoro-4-nitrobenzene. This method avoids the formation of regioisomers common in direct aniline alkylation.

Reaction Scheme
  • Nucleophilic Aromatic Substitution (

    
    ):  Formation of the nitro-precursor.
    
  • Catalytic Hydrogenation: Reduction of the nitro group to an aniline.

  • N-Acetylation: Selective acetylation of the primary amine.

Synthesis SM1 1-Benzylpiperazine Int1 Intermediate 1: 1-benzyl-4-(4-nitrophenyl)piperazine SM1->Int1 SNAr Coupling SM2 1-Fluoro-4-nitrobenzene SM2->Int1 SNAr Coupling Int2 Intermediate 2: 4-(4-benzylpiperazin-1-yl)aniline Int1->Int2 Reduction Prod Target: This compound Int2->Prod Acetylation Reag1 K2CO3, DMF, 80°C Reag1->Int1 Reag2 H2 (g), Pd/C (10%), MeOH Reag3 Ac2O, DCM, Et3N

Figure 2: Step-wise synthetic pathway for high-purity isolation.

Detailed Methodology
Step 1: Synthesis of 1-benzyl-4-(4-nitrophenyl)piperazine
  • Reagents: 1-Benzylpiperazine (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq),

    
     (2.0 eq), DMF (Dimethylformamide).
    
  • Protocol: Dissolve 1-benzylpiperazine in DMF. Add

    
     followed by 1-fluoro-4-nitrobenzene. Heat to 80-90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Pour into ice water. The yellow solid precipitates. Filter, wash with water, and dry.

  • Yield Expectation: 85-90%.

Step 2: Reduction to 4-(4-benzylpiperazin-1-yl)aniline
  • Reagents: Intermediate 1, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon pressure).

  • Protocol: Suspend Intermediate 1 in methanol. Add Pd/C carefully under nitrogen. Purge with

    
    . Stir vigorously at RT for 12 hours. The yellow suspension will turn colorless/grey.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Caution: The aniline intermediate is oxidation-sensitive; proceed immediately to Step 3.

Step 3: Acetylation to Target
  • Reagents: Intermediate 2 (1.0 eq), Acetic Anhydride (

    
    , 1.1 eq), Triethylamine (
    
    
    
    , 1.2 eq), DCM (Dichloromethane).
  • Protocol: Dissolve the aniline in dry DCM. Add

    
    , cool to 0°C. Add 
    
    
    
    dropwise. Stir at RT for 2 hours.
  • Purification: Wash organic layer with saturated

    
     (to remove acetic acid), then brine. Dry over 
    
    
    
    .[1] Recrystallize from Ethanol/Water if necessary.
  • Target Yield: >75% (over 3 steps).

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
2.12 Singlet (s)3HAcetyl

(Diagnostic)
2.60 Triplet (t)4HPiperazine

(Benzyl side)
3.18 Triplet (t)4HPiperazine

(Phenyl side)
3.58 Singlet (s)2HBenzylic

6.88 Doublet (d)2HPhenyl ring (Ortho to piperazine)
7.25 - 7.35 Multiplet (m)5HBenzyl aromatic protons
7.38 Doublet (d)2HPhenyl ring (Ortho to acetamide)
7.50 Broad Singlet1HAmide

Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 310.2 m/z.

  • Fragmentation Pattern: Loss of the benzyl group (91 m/z tropylium ion) is a common characteristic fragment in MS/MS.

Biological Context & Applications[1][3][4][5][6]

This scaffold is not merely a chemical curiosity; it is a functional template in drug discovery.

Antifungal Research (Azole Mimicry)

The N-arylpiperazine moiety is a key structural feature in antifungal agents like Itraconazole and Posaconazole . The target molecule mimics the "tail" section of these drugs.

  • Mechanism: The piperazine nitrogen coordinates with the heme iron of the fungal CYP51 enzyme (Lanosterol 14

    
    -demethylase), while the benzyl group occupies the hydrophobic access channel.
    
  • Research Utility: Used as a fragment to probe the tolerance of the CYP51 access channel before attaching the complex triazole headgroup [1].

CNS Active Agents (Anticonvulsant/Analgesic)

Phenylacetamide derivatives are extensively studied for anticonvulsant activity.

  • Mechanism: Modulation of voltage-gated sodium channels (VGSCs). The acetamide group acts as a neutral cap, allowing the molecule to cross the Blood-Brain Barrier (BBB).

  • SAR Insight: Substitution on the phenyl ring (Zone B) with the piperazine linker improves metabolic stability compared to simple acetanilides [2].

Acetylcholinesterase (AChE) Inhibition

Benzylpiperazines are known pharmacophores for AChE inhibition (Alzheimer's research). The benzyl group interacts with the catalytic anionic site (CAS) of the enzyme, while the acetamide phenyl group interacts with the peripheral anionic site (PAS), making this a potential "dual-binding" ligand [3].

References

  • National Center for Advancing Translational Sciences (NCATS). N-[4-(piperazin-1-yl)phenyl]acetamide Structure and Data. Inxight Drugs.[2] Available at: [Link]

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[3] Medicinal Chemistry Research.[4] Available at: [Link]

  • PubChem. Compound Summary: N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (Analogous Structure Data).[5] National Library of Medicine. Available at: [Link]

  • Expert Committee on Drug Dependence. N-Benzylpiperazine (BZP) Review. World Health Organization. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the N-benzylpiperazinyl Phenylacetamide Scaffold

The N-benzylpiperazinyl phenylacetamide scaffold represents a promising area of exploration in medicinal chemistry. The piperazine moiety is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties. The N-benzyl group can be a key pharmacophoric element, potentially interacting with various biological targets. Furthermore, the acetamide group can modulate the compound's polarity and hydrogen bonding capacity. The specific arrangement of these functional groups in N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide suggests potential applications in areas such as oncology, neuroscience, and infectious diseases, warranting its synthesis and biological evaluation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process, starting from commercially available precursors. The proposed pathway involves a Buchwald-Hartwig amination followed by an acetylation reaction. This approach is favored for its high efficiency and functional group tolerance.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Acetylation A 1-Benzylpiperazine C N-[4-(4-benzylpiperazin-1-yl)phenyl]amine A->C Pd catalyst, Ligand, Base B N-(4-bromophenyl)acetamide B->C D N-[4-(4-benzylpiperazin-1-yl)phenyl]amine F This compound (Target Compound) D->F Base (e.g., Pyridine or Et3N) E Acetic Anhydride E->F

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for similar chemical transformations and should be adapted and optimized by the researcher as needed.

Step 1: Synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]amine (Intermediate)

This step employs a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier (Example)
1-Benzylpiperazine2759-28-6176.26Sigma-Aldrich
N-(4-bromophenyl)acetamide103-88-8214.06TCI Chemicals
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Strem Chemicals
Racemic-BINAP98327-87-8622.67Acros Organics
Sodium tert-butoxide (NaOtBu)865-48-596.10Alfa Aesar
Toluene (Anhydrous)108-88-392.14Fisher Scientific

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N-(4-bromophenyl)acetamide (1.0 eq), 1-benzylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and racemic-BINAP (0.03 eq).

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to N-(4-bromophenyl)acetamide.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired intermediate, N-[4-(4-benzylpiperazin-1-yl)phenyl]amine.

Step 2: Synthesis of this compound (Target Compound)

The final step involves the acetylation of the secondary amine intermediate.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier (Example)
N-[4-(4-benzylpiperazin-1-yl)phenyl]amine(Synthesized in Step 1)281.39 (calculated)-
Acetic Anhydride108-24-7102.09J.T. Baker
Pyridine (Anhydrous)110-86-179.10EMD Millipore
Dichloromethane (DCM, Anhydrous)75-09-284.93VWR

Protocol:

  • Dissolve N-[4-(4-benzylpiperazin-1-yl)phenyl]amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with 1 M HCl, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structures of similar compounds, the following analytical data can be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and benzyl groups, the methylene protons of the benzyl group and the piperazine ring, and the methyl protons of the acetamide group. The amide proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the acetamide group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound. The expected exact mass can be calculated and compared with the experimental value.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C-H and C=C stretching from the aromatic rings.

Potential Applications and Future Directions

The this compound scaffold holds potential for further derivatization to explore structure-activity relationships (SAR). Modifications to the benzyl group, the phenyl ring, and the acetamide moiety could lead to the discovery of potent and selective modulators of various biological targets. This guide provides the foundational methodology for accessing this promising chemical space.

G cluster_0 Core Scaffold cluster_1 Potential Research Areas Core This compound A Oncology Core->A SAR Studies B Neuroscience Core->B SAR Studies C Infectious Diseases Core->C SAR Studies

Figure 2: Potential research applications stemming from the core scaffold.

Conclusion

While a dedicated CAS number for this compound remains to be assigned, this technical guide provides a comprehensive and actionable framework for its synthesis and characterization. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently produce and validate this novel compound, paving the way for its exploration in various drug discovery and development programs.

References

  • Buchwald-Hartwig Amination: For general procedures and principles of palladium-catalyzed C-N bond formation, refer to foundational reviews and publications on the topic. A good starting point is the work of Stephen L. Buchwald and John F. Hartwig.
  • Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: Kamiński, K., Wiklik, B., & Obniska, J. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(8), 3299–3312. [Link]

  • Synthesis of 1-Benzylpiperazine: A common starting material, its synthesis is well-documented. For an example, see Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 34, p.10 (1954). [Link]

  • Acetylation of Amines: Standard organic chemistry textbooks provide detailed procedures for the acetylation of primary and secondary amines using acetic anhydride. For a relevant example, see the synthesis of 1-acetyl-4-(4-hydroxyphenyl)
  • Spectroscopic Data of Related Compounds: PubChem and other chemical databases contain extensive spectroscopic data for structurally similar compounds, which can be used as a reference for the characterization of the target molecule. For example, the PubChem entry for N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (CID 925704). [Link]

Chemo-Structural Profiling and Synthetic Methodology for N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide

[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide . This molecule represents a critical "linker-scaffold" in medicinal chemistry, bridging the pharmacophoric properties of aryl-piperazines (common in antihistamines and antifungals) with the metabolic stability of acetanilides.

As drug development professionals, we analyze this compound not merely as a catalog entry, but as a functionalized intermediate. It serves as a precursor for triazole antifungals (analogous to itraconazole side chains) and as a probe for probing G-protein coupled receptors (GPCRs) where the piperazine moiety acts as a secondary binding element.

Core Identity Matrix
PropertyValue
IUPAC Name This compound
Molecular Formula

Molecular Weight 309.41 g/mol
Monoisotopic Mass 309.1841 Da
Predicted LogP 2.8 – 3.2 (Lipophilic, Drug-like)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Amide O, Piperazine Ns)
Rotatable Bonds 4

Structural Analysis & Pharmacophore Logic[1]

The molecule is constructed from four distinct structural domains, each contributing to its behavior in a biological system. Understanding this causality is essential for lead optimization.

  • The Acetamide "Warhead" (

    
    ): 
    
    • Function: Acts as a hydrogen bond donor/acceptor pair. In biological assays, this mimics the peptide backbone, often improving solubility compared to a bare phenyl ring.

    • Metabolism: Susceptible to amidases, though the para-substitution sterically protects it relative to less hindered analogs.

  • The Phenyl Linker:

    • Function: Provides a rigid scaffold that orients the piperazine vector. The para substitution pattern ensures linearity, critical for fitting into narrow receptor binding pockets (e.g., CYP51 active sites in fungal pathogens).

  • The Piperazine Core:

    • Function: A classic "privileged structure" in medicinal chemistry. It induces a specific conformation (chair) and provides basic nitrogen centers that can be protonated at physiological pH to interact with anionic residues (Asp/Glu) in target proteins.

  • The Benzyl Tail:

    • Function: Provides hydrophobic bulk (Van der Waals interactions). This group is often modified in SAR (Structure-Activity Relationship) studies to tune potency and metabolic stability.

Validated Synthetic Protocol

The synthesis of this compound is best approached via a convergent route. This protocol minimizes side reactions and allows for the purification of the stable aniline intermediate before the final acetylation.

Retrosynthetic Logic & Pathway

The following diagram illustrates the logical flow from commercially available starting materials to the target.

GStart11-BenzylpiperazineInter1Intermediate 1:1-benzyl-4-(4-nitrophenyl)piperazineStart1->Inter1SNArK2CO3, DMSO, 90°CStart21-Fluoro-4-nitrobenzeneStart2->Inter1Inter2Intermediate 2:4-(4-benzylpiperazin-1-yl)anilineInter1->Inter2ReductionH2, Pd/C or Fe/NH4ClFinalTarget:This compoundInter2->FinalAcetylationAc2O, DCM, TEA

Figure 1: Convergent synthetic pathway utilizing Nucleophilic Aromatic Substitution (

Detailed Experimental Methodology
Step 1: Nucleophilic Aromatic Substitution (

)
  • Reagents: 1-Benzylpiperazine (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO or DMF (Polar aprotic solvents are required to stabilize the Meisenheimer complex).

  • Protocol:

    • Dissolve 1-fluoro-4-nitrobenzene in DMSO.

    • Add

      
       and stir for 10 minutes.
      
    • Slowly add 1-benzylpiperazine.

    • Heat to 80-90°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Workup: Pour into crushed ice. The yellow solid (Intermediate 1) precipitates. Filter and wash with water.

Step 2: Nitro Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (3:1).

  • Protocol:

    • Suspend Intermediate 1 in Ethanol/Water.

    • Add Iron powder (5 eq) and

      
       (5 eq).
      
    • Reflux for 2 hours. The yellow color should fade to a pale brown/off-white.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the crude aniline (Intermediate 2).

Step 3: Chemoselective Acetylation
  • Reagents: Acetic Anhydride (

    
    , 1.1 eq), Triethylamine (TEA, 1.2 eq).
    
  • Solvent: Dichloromethane (DCM).[1]

  • Protocol:

    • Dissolve the aniline intermediate in dry DCM under nitrogen atmosphere.

    • Add TEA and cool to 0°C.

    • Dropwise add Acetic Anhydride. Note: Do not use Acetyl Chloride if high selectivity is needed, as

      
       is milder.
      
    • Stir at Room Temperature for 2 hours.

    • Validation: Monitor by LC-MS for the mass shift from 267 (Aniline) to 309 (Product).

    • Purification: Wash with saturated

      
       to remove excess acid. Recrystallize from Ethanol.
      

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     2.01 (s, 3H):  Singlet corresponding to the acetyl methyl group (
    
    
    -CO). This confirms successful acetylation.
  • 
     3.52 (s, 2H):  Singlet for the benzylic 
    
    
    .
  • 
     2.50 - 3.10 (m, 8H):  Piperazine ring protons.
    
  • 
     6.80 - 7.50 (m, 9H):  Aromatic region. Look for two distinct doublets for the para-substituted phenyl ring (AA'BB' system) and a multiplet for the benzyl group.
    
  • 
     9.80 (s, 1H):  Amide NH singlet (exchangeable with 
    
    
    ).
Mass Spectrometry (ESI-MS)[1]
  • Expected [M+H]+: 310.2

  • Fragmentation Pattern:

    • Loss of Acetyl group (

      
       310 -> 268).
      
    • Cleavage of Benzyl group (

      
       91 tropylium ion).
      

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17761-86-3 (Analog: N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide). Retrieved from [Link]

  • Mokrov, G. et al. (2014). "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Acta Poloniae Pharmaceutica. (Demonstrates synthetic methodology for phenyl-piperazine acetamides).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for

    
     and acetylation protocols).
    

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide PubChem CID and safety data

[1]

Chemical Identity & Physiochemical Profile[2][3][4][5][6][7]

This compound represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic benzyl-piperazine tail (common in GPCR ligands and antifungals) with a polar acetanilide head (common in kinase inhibitors and analgesics).[1]

Nomenclature & Identifiers
Parameter Data
Systematic Name This compound
Common Synonyms 4'-Acetamido-4-benzyl-1-phenylpiperazine; 1-Acetylamino-4-(4-benzylpiperazinyl)benzene
CAS Number 170277-77-7 (Analogous/Generic Search) Note: Specific CAS may vary by salt form.[1]
PubChem CID Not Directly Indexed (Reference Parent Scaffold CID: 5339485 [Des-benzyl analog])
Molecular Formula C₁₉H₂₃N₃O
Molecular Weight 309.41 g/mol
SMILES CC(=O)Nc1ccc(N2CCN(Cc3ccccc3)CC2)cc1
InChI Key (Predicted) XZQN...[1] (Derivative of YSAGBPKXODMPLA)
Physiochemical Properties (Predicted)
Property Value Significance
LogP (Octanol/Water) 2.8 ± 0.4Moderate lipophilicity; likely good membrane permeability.[1]
pKa (Basic N) ~7.8 (Piperazine)Exists as a cation at physiological pH; aids solubility.
H-Bond Donors 1 (Amide NH)Critical for active site binding (e.g., hinge region of kinases).[1]
H-Bond Acceptors 3 (Amide O, 2x N)Receptor interaction points.[1]
Solubility Low in water; Soluble in DMSO, DCM, MeOH.Requires organic co-solvents for biological assays.[1]

Synthesis & Manufacturing Protocols

The synthesis of this molecule is a classic example of convergent medicinal chemistry, typically achieved via Nucleophilic Aromatic Substitution (

Reaction Scheme (Graphviz/DOT)

SynthesisPathwayStart11-Fluoro-4-nitrobenzene(Electrophile)Inter11-Benzyl-4-(4-nitrophenyl)piperazine(Intermediate A)Start1->Inter1K2CO3, DMSO90°C, SnArStart21-Benzylpiperazine(Nucleophile)Start2->Inter1Inter24-(4-Benzylpiperazin-1-yl)aniline(Intermediate B)Inter1->Inter2H2, Pd/CReductionFinalThis compound(Target)Inter2->FinalAc2O, PyridineDCM, 0°CReagentAcetic Anhydride(Ac2O)Reagent->Final

Caption: Convergent synthesis pathway via nucleophilic aromatic substitution and selective acetylation.

Detailed Experimental Protocol
Step 1:

Coupling
  • Reagents: Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 1-benzylpiperazine (1.1 eq) in DMSO or DMF.

  • Base: Add anhydrous

    
     (2.0 eq) to scavenge HF.
    
  • Conditions: Heat to 90–100°C for 4–6 hours under

    
     atmosphere.
    
  • Workup: Pour into ice water. The yellow precipitate (Intermediate A) is filtered, washed with water, and dried.

Step 2: Nitro Reduction
  • Catalyst: Suspend Intermediate A in Ethanol/EtOAc (1:1). Add 10% Pd/C (5 wt%).

  • Reduction: Stir under

    
     balloon (1 atm) or transfer to a hydrogenation shaker (30 psi) for 2 hours.
    
  • Purification: Filter through Celite to remove Pd.[1] Concentrate filtrate to yield the aniline (Intermediate B). Caution: Anilines are oxidation-sensitive; use immediately.[1]

Step 3: Acetylation
  • Acylation: Dissolve Intermediate B in anhydrous DCM. Add Pyridine (1.5 eq) or TEA.

  • Addition: Cool to 0°C. Add Acetic Anhydride (

    
    , 1.1 eq) dropwise.
    
  • Completion: Stir at RT for 1 hour. Monitor by TLC (Rf ~0.4 in 5% MeOH/DCM).

  • Isolation: Wash with sat.[1]

    
    , then brine. Dry over 
    
    
    .[1] Recrystallize from Ethanol.[1]

Safety Data & HSE Profile (GHS Classification)

Note: While specific regulatory data for this exact molecule is limited, the following classification is derived from the Hazardous Structural Alert Analysis of benzylpiperazines and acetanilides.

Hazard Classification (Predicted GHS)
Hazard Class Category H-Code Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2][3][4]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][2][3][4]
Aquatic Toxicity Cat 3H412 Harmful to aquatic life with long-lasting effects.[1]
Handling & PPE Standards[8][9][10]
  • Respiratory: N95/P2 dust mask required during solid handling to prevent inhalation of piperazine-containing dust (potential sensitizers).[1]

  • Skin: Nitrile gloves (0.11 mm min thickness).

  • Storage: Store at +2°C to +8°C, desiccated. Hygroscopic potential.[1]

Biological Applications & Pharmacophore Analysis

This molecule serves as a critical linker in drug discovery.[1] The Piperazine-Phenyl-Acetamide motif acts as a rigid spacer that positions the lipophilic benzyl group into hydrophobic pockets of target proteins.[1]

Key Targets
  • Antifungals: Mimics the "tail" region of Posaconazole, interacting with the CYP51 channel.

  • Kinase Inhibitors: The acetamide group can function as a hinge-binder (donor-acceptor motif), while the benzyl group targets the back-pocket (gatekeeper region).[1]

  • Sigma Receptors: Benzylpiperazines are known high-affinity ligands for Sigma-1 (

    
    ) receptors, involved in neuroprotection.[1]
    
Pharmacophore Map (Graphviz/DOT)

PharmacophoreAcetamideAcetamide Head(H-Bond Donor/Acceptor)PhenylPhenyl Linker(Pi-Stacking / Spacer)Acetamide->PhenylRigid AttachmentPiperazinePiperazine Ring(Basic Center / Solubility)Phenyl->PiperazineN-Aryl BondBenzylBenzyl Tail(Hydrophobic Interaction)Piperazine->BenzylFlexible Linker

Caption: Structural Activity Relationship (SAR) mapping of the molecule's functional domains.[1]

Analytical Validation

To validate the synthesis of this compound, the following analytical signatures must be confirmed.

1H NMR (400 MHz, DMSO-d6) Predicted Shift[1]
  • 
     2.05 (s, 3H):  Acetyl 
    
    
    group.
  • 
     2.50-3.10 (m, 8H):  Piperazine ring protons (
    
    
    ).[1]
  • 
     3.52 (s, 2H):  Benzylic 
    
    
    .
  • 
     6.90 (d, 2H):  Phenyl protons ortho to piperazine (electron-rich).[1]
    
  • 
     7.20-7.35 (m, 5H):  Benzyl aromatic protons.[1]
    
  • 
     7.45 (d, 2H):  Phenyl protons ortho to acetamide.[5]
    
  • 
     9.80 (s, 1H):  Amide 
    
    
    (Exchangeable with
    
    
    ).
Mass Spectrometry (ESI-MS)[1]
  • Expected [M+H]+: 310.2 m/z.

  • Fragmentation Pattern:

    • Loss of Acetyl group (-42).[1]

    • Tropylium ion formation (91 m/z) characteristic of the benzyl group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5339485, N-(4-(piperazin-1-yl)phenyl)acetamide. Retrieved from [Link]

  • Molecules (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives. MDPI.[1] Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the N-acetylation of 4-(4-benzylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed and robust protocol for the N-acetylation of 4-(4-benzylpiperazin-1-yl)aniline to synthesize N-(4-(4-benzylpiperazin-1-yl)phenyl)acetamide. N-acylated aromatic amines are a cornerstone functional group in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and purification techniques. By explaining the causality behind each procedural step, this protocol is designed to be a self-validating system, ensuring reproducibility and high-purity yields.

Introduction and Scientific Principle

The N-acetylation of primary aromatic amines is a fundamental and widely utilized transformation in organic synthesis. This reaction serves two primary purposes: to reduce the reactivity of the amino group for selective transformations elsewhere in the molecule and to introduce an acetamide moiety, a common pharmacophore in many biologically active compounds.[1][2] The target product, N-(4-(4-benzylpiperazin-1-yl)phenyl)acetamide, incorporates the benzylpiperazine motif, which is prevalent in compounds with diverse pharmacological activities, including anticonvulsant and antitumor properties.[3][4]

This protocol details the acetylation of the primary aromatic amine of 4-(4-benzylpiperazin-1-yl)aniline using acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the primary aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide product.[5] A base, such as pyridine, is often included to act as a catalyst and to neutralize the acetic acid byproduct, which could otherwise protonate the starting amine and render it non-nucleophilic.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Reactant_Aniline 4-(4-benzylpiperazin-1-yl)aniline Product N-(4-(4-benzylpiperazin-1-yl)phenyl)acetamide Reactant_Aniline->Product Nucleophilic Attack Reactant_Anhydride Acetic Anhydride Reactant_Anhydride->Product Byproduct Acetic Acid Reactant_Anhydride->Byproduct Elimination

Caption: Overall N-acetylation Reaction Scheme.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis, providing a high yield of the desired product with excellent purity.

Materials and Equipment
MaterialSupplierCAS NumberMolecular Wt.
4-(4-benzylpiperazin-1-yl)anilineManchester Organics16154-69-1267.37 g/mol
Acetic Anhydride, ACS Reagent, ≥98%Sigma-Aldrich108-24-7102.09 g/mol
Pyridine, Anhydrous, 99.8%Sigma-Aldrich110-86-179.10 g/mol
Dichloromethane (DCM), Anhydrous, ≥99.8%Sigma-Aldrich75-09-284.93 g/mol
Deionized Water-7732-18-518.02 g/mol
Sodium Sulfate, Anhydrous-7757-82-6142.04 g/mol
Ethanol, Reagent Grade-64-17-546.07 g/mol

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Reflux condenser (optional, for scaled-up reactions)

  • Büchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)

  • Standard laboratory glassware

Quantitative Data Summary
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-(4-benzylpiperazin-1-yl)aniline267.371.010.02.67 g
Pyridine79.101.515.01.2 mL
Acetic Anhydride102.091.212.01.1 mL
Dichloromethane (DCM)---25 mL
Step-by-Step Synthesis Procedure

Caption: Experimental Workflow for N-acetylation.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-benzylpiperazin-1-yl)aniline (2.67 g, 10.0 mmol) in anhydrous dichloromethane (25 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the exothermic nature of the acylation reaction.[7]

  • Base Addition: Add pyridine (1.2 mL, 15.0 mmol) to the cooled solution. Pyridine acts as a base to neutralize the acetic acid formed during the reaction, preventing the protonation of the unreacted aniline.[6]

  • Reagent Addition: Slowly add acetic anhydride (1.1 mL, 12.0 mmol) dropwise to the stirred solution over 15 minutes using a dropping funnel or syringe. Maintaining a slow addition rate is essential to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 DCM:Methanol eluent system). The reaction is complete when the starting aniline spot is no longer visible.

Product Isolation and Purification
  • Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of deionized water. Shake the funnel, allowing any gases to vent, and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 25 mL portions of DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 50 mL of a saturated aqueous sodium bicarbonate solution (to remove any remaining acetic acid) and 50 mL of brine (to remove excess water).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically high, in the range of 85-95%.

Safety and Handling (EHS)

Adherence to safety protocols is paramount. This reaction involves hazardous chemicals that require careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9]

  • Engineering Controls: All operations involving acetic anhydride and pyridine must be conducted within a certified chemical fume hood to ensure adequate ventilation and to avoid inhalation of harmful vapors.[10][11] An emergency eyewash station and safety shower must be readily accessible.[9]

  • Chemical Hazards:

    • Acetic Anhydride: Flammable, corrosive, and causes severe skin burns and eye damage. It is harmful if swallowed and fatal if inhaled.[11] It reacts violently with water. Keep away from heat, sparks, and open flames.[11][12]

    • Pyridine: A flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin and eye irritation.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9][10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not pour organic solvents or reagents down the drain.

References

  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]

  • CPAChem. (2025, February 21). Safety data sheet according to Regulation (EC) No 1907/2006. Available from: [Link]

  • PMC. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available from: [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available from: [Link]

  • Google Patents. (n.d.). US4537991A - Process for the direct acetylation of aromatic amines.
  • Wikipedia. (n.d.). Acetic anhydride. Available from: [Link]

  • Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Available from: [Link]

  • NJ.gov. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Available from: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Available from: [Link]

  • Amanote Research. (2015, March 10). (PDF) Synthesis and Anticonvulsant Activity of New. Available from: [Link]

  • ResearchGate. (2017, October 20). Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives. Available from: [Link]

Sources

Troubleshooting & Optimization

removing unreacted benzylpiperazine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, practical solutions for a common challenge in organic synthesis: the removal of unreacted benzylpiperazine (BZP) from reaction mixtures. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted BZP so critical, and what are its key properties I should be aware of?

A1: Complete removal of unreacted starting materials is fundamental to ensuring the purity, safety, and efficacy of your target compound. Benzylpiperazine, in particular, is a biologically active molecule with known stimulant properties, and its presence can confound downstream biological assays and introduce toxicity.[1][2]

To effectively remove BZP, you must understand its chemical nature. It is a basic, nucleophilic amine. The key to separating it from your (likely less basic) product lies in exploiting these properties.

Table 1: Key Properties of 1-Benzylpiperazine (BZP)

PropertyValueSignificance for Purification
Molecular Weight 176.26 g/mol [2]Relevant for chromatographic separation and mass spectrometry analysis.
Appearance Clear, colorless to faint yellow liquid[3]Its liquid state at room temperature means purification will rely on partitioning or binding, not crystallization of the impurity itself.
pKa/pKb pKb = 4.41[3]This indicates BZP is a moderately strong base. The corresponding pKa of its conjugate acid (BZP-H+) is 9.59 (pKa + pKb = 14), making it easily protonated by dilute aqueous acids (e.g., 1M HCl).
Solubility Very soluble in water[3]; Soluble in methanol; Freely soluble in ether.[4]High water solubility of the free base is unusual for organic molecules of this size and can complicate standard extractions. However, its protonated salt form is even more water-soluble.

Understanding the pKa is the most critical aspect. Because BZP is basic, we can convert it into a water-soluble salt with a simple acid wash, providing the foundation for our primary purification method.

Q2: I've completed my reaction. What is the first and most common method I should try to remove excess BZP?

A2: The most direct and cost-effective method is an acid-base extraction . This technique leverages the basicity of BZP to selectively move it from an organic solvent into an aqueous layer.[5][6][7][8][9]

The core principle is simple: your crude reaction mixture, dissolved in an organic solvent like ethyl acetate or dichloromethane, is washed with a dilute aqueous acid (e.g., 1M HCl). The acid protonates the basic nitrogen atoms on BZP, forming a charged ammonium salt. This salt is highly soluble in the aqueous layer and is thus "extracted" from the organic phase, which retains your typically less basic or neutral product.[7][8][9]

G cluster_0 Organic Phase cluster_1 Aqueous Phase RM Reaction Mixture (Product + BZP) Solvent Dissolve in Organic Solvent (e.g., Ethyl Acetate) RM->Solvent Acid Add Dilute Acid (e.g., 1M HCl) Solvent->Acid Shake in Separatory Funnel Product_Org Desired Product (in Organic Phase) Acid->Product_Org Separation BZP_Salt BZP-H+Cl- (Water-Soluble Salt) Acid->BZP_Salt Protonation

Caption: Workflow for Acid-Base Extraction of BZP.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the material.

  • First Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing and proton transfer.

  • Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer. Note: If using dichloromethane, the organic layer will be on the bottom.

  • Repeat: Repeat the acid wash (steps 2-4) two more times with fresh portions of 1M HCl to ensure complete removal of BZP.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove bulk water.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

  • Validation: Check the purity of your product by TLC or LC-MS and compare it to the crude material to confirm the absence of BZP.

Troubleshooting Tip: If you observe an emulsion (a stable suspension of the two layers that won't separate), adding more brine can help break it by increasing the ionic strength of the aqueous phase.

Q3: The acid wash didn't remove all the BZP, or my product is acid-sensitive. What's my next option?

A3: If acid-base extraction is insufficient or incompatible with your product, column chromatography is the next logical step.[10][11][12][13] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase flows through it.[11][12]

Since BZP is a basic compound, it can interact strongly with the slightly acidic silanol groups on the surface of standard silica gel, leading to poor separation and significant peak tailing. To overcome this, we must modify the mobile phase.

Key Strategy: Deactivating the Stationary Phase

The most effective strategy is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonia , to your mobile phase (eluent).[14] This additive competes with your basic compound for the active sites on the silica, effectively "masking" them and allowing your compounds to elute more cleanly and symmetrically.[14]

Recommended Protocol for Column Chromatography:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for many nitrogen-containing compounds is a mixture of ethyl acetate and hexanes. Add ~1% triethylamine to the TLC solvent jar. Your goal is to find a solvent ratio that gives your desired product an Rf value of approximately 0.2-0.3.[10]

  • Column Packing: Pack a column with silica gel using your chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of your packed column. This "dry loading" method often yields better separation than loading a liquid solution.

  • Elution: Begin eluting with your pre-determined mobile phase (containing 1% TEA). Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the triethylamine, which can often be achieved by co-evaporation with a solvent like toluene under high vacuum.

Troubleshooting Common Chromatography Issues:

IssuePossible CauseRecommended Solution
Peak Tailing/Streaking Strong interaction of the basic BZP with acidic silica gel.[14][15]Add 1-2% triethylamine or ammonium hydroxide to the mobile phase to mask the acidic silanol sites.[14]
Compound Stuck on Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).
Poor Separation The polarity difference between your product and BZP is insufficient in the chosen solvent system.Try a different solvent system. For example, switching from ethyl acetate to a solvent with different properties like dichloromethane or using a gradient elution.
Q4: I need a faster, more efficient method for parallel synthesis or high-throughput purification. Are there modern alternatives to extraction and chromatography?

A4: Absolutely. For modern, high-throughput workflows, scavenger resins are an excellent choice. These are solid-supported reagents designed to react with and bind specific types of molecules, effectively removing them from solution by simple filtration.[16][17][18][19]

For removing a basic amine like BZP, an acidic scavenger resin is ideal. These resins typically have sulfonic acid or carboxylic acid functional groups bound to a polymer backbone (e.g., polystyrene).[17] When your reaction mixture is passed over the resin, the acidic groups protonate and bind the BZP via an ionic bond, while your neutral or less basic product remains in solution.[18]

The primary advantage is the simplified workup: you simply stir the resin with your reaction mixture and then filter it off.[17][19][20] This avoids time-consuming liquid-liquid extractions and chromatography.[17]

G cluster_Solid Solid Phase cluster_Liquid Liquid Phase (Filtrate) RM Reaction Mixture Product + BZP Stir Stir & Incubate RM->Stir Resin Acidic Scavenger Resin -SO3H Groups on Polymer Resin->Stir Filter Filter Stir->Filter BoundResin Spent Resin BZP Bound to -SO3- Groups Filter->BoundResin Solid PureProduct Purified Solution Product Only Filter->PureProduct Liquid

Caption: Scavenger Resin Workflow for BZP Removal.

General Protocol for Using an Acidic Scavenger Resin:

  • Choose the Resin: Select a strong cation exchange (SCX) resin or other sulfonic acid-based scavenger resin.

  • Determine Stoichiometry: Add the scavenger resin to your crude reaction mixture (dissolved in a suitable solvent like methanol, THF, or dichloromethane). A common practice is to use a 2-4 fold molar excess of the resin's functional capacity relative to the amount of BZP you need to remove.

  • Scavenging: Stir the slurry at room temperature for a period of 1 to 4 hours. The optimal time can be determined by monitoring the reaction progress (e.g., by taking small aliquots and analyzing by LC-MS).

  • Isolation: Filter the mixture to remove the resin beads.

  • Rinsing: Wash the collected resin beads with a small amount of fresh solvent to recover any product that may be non-specifically adsorbed.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified product.

This method is particularly powerful in medicinal chemistry and library synthesis, where speed and automation are paramount.[21]

References

  • Scavenger resin - Wikipedia . Wikipedia. Available from: [Link]

  • Scavenger Resins . Amerigo Scientific. Available from: [Link]

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents. Google Patents.
  • The application of scavenger resin in combinatorial chemistry . ResearchGate. Available from: [Link]

  • Covalent Scavengers for Primary and Secondary Amines . Thieme Chemistry. Available from: [Link]

  • Acid-Base Extraction . University of Colorado Boulder. Available from: [Link]

  • Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions . Chem-Station. Available from: [Link]

  • Resins with Functional Groups as Scavengers . Glycopep. Available from: [Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins . Scientific Research Publishing. Available from: [Link]

  • Acid–base extraction - Wikipedia . Wikipedia. Available from: [Link]

  • Piperazine - Wikipedia . Wikipedia. Available from: [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • Column chromatography - Wikipedia . Wikipedia. Available from: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography . LCGC International. Available from: [Link]

  • Column chromatography . University of Victoria. Available from: [Link]

  • Acid-Base Extraction Tutorial . YouTube. Available from: [Link]

  • ACID-BASE EXTRACTION . Chem.ucla.edu. Available from: [Link]

  • Purification of strong polar and basic compounds : r/Chempros . Reddit. Available from: [Link]

  • Column Chromatography: Principles, Procedure, and Applications . Phenomenex. Available from: [Link]

  • Scavenger Resin Enabling Simplification of Complicated Living Anionic Polymerization . ACS Publications. Available from: [Link]

  • Separation of Acidic, Basic and Neutral Compounds . Magritek. Available from: [Link]

  • strategies in organic synthesis . Wipf Group - University of Pittsburgh. Available from: [Link]

  • Troubleshooting LC, basics . Chromedia. Available from: [Link]

  • Troubleshooting Flash Chromatography . Columbia University. Available from: [Link]

  • BENZYLPIPERAZINE . SWGDRUG.org. Available from: [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches . MDPI. Available from: [Link]

  • How to Purify Compounds - Organic Chemistry . Varsity Tutors. Available from: [Link]

  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration . ResearchGate. Available from: [Link]

  • Benzylpiperazine - Wikipedia . Wikipedia. Available from: [Link]

  • 1-Benzylpiperazine | C11H16N2 | CID 75994 . PubChem. Available from: [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine - Google Patents. Google Patents.

Sources

preventing oxidation of piperazine ring in N-phenylacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges of pharmaceutical development requires a deep understanding of molecular stability. The piperazine ring, a cornerstone in many N-phenylacetamide derivatives, is frequently the hero of a drug's efficacy but can also be its Achilles' heel. The tertiary amine centers within this saturated heterocycle are susceptible to oxidation, a process that can compromise a compound's purity, potency, and safety profile.

This Technical Support Center is designed for you, the researcher at the bench, navigating the intricacies of synthesis, formulation, and analysis. As Senior Application Scientists, we have curated this guide not as a rigid set of instructions, but as a dynamic resource built on a foundation of mechanistic understanding and field-tested solutions. Here, you will find answers to common questions, logical troubleshooting workflows, and detailed protocols to empower you to protect the integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: My solid N-phenylacetamide derivative with a piperazine ring is slowly turning yellow/brown upon storage. What is happening?

A1: A gradual color change in a solid-state material is a classic indicator of chemical degradation. For piperazine-containing compounds, this is often due to low-level, long-term oxidation. The nitrogen atoms in the piperazine ring are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light (photo-oxidation) or heat.[1] This reaction can form N-oxides and other degradation products, which are often colored impurities.

Causality: The lone pair of electrons on the nitrogen atoms makes them nucleophilic and prone to attack by electrophilic oxidizing species, including oxygen. The resulting oxidized species can have extended conjugation or form chromophores that absorb visible light, appearing as yellow or brown.

Q2: Why are my experimental results for a specific batch of a piperazine-containing compound inconsistent over time?

A2: Inconsistent biological or analytical results are a significant red flag for compound instability.[1][2] If you observe a decrease in potency in a bioassay or see new impurity peaks appearing in your HPLC analysis over days or weeks, it strongly suggests that the parent compound is degrading. Oxidation of the piperazine ring can alter the molecule's three-dimensional structure and its ability to bind to its biological target, thereby reducing its efficacy.

Q3: What is the primary mechanism of piperazine ring oxidation?

A3: The primary mechanism involves the oxidation of the tertiary nitrogen atoms to form piperazine N-oxides. This can be initiated by various oxidants, including atmospheric oxygen, residual peroxides in solvents (like THF or diethyl ether), or more aggressive reagents like hydrogen peroxide (H₂O₂).[1][3] The reaction often proceeds via radical mechanisms, especially when initiated by light or trace metal ions, which can catalyze the formation of reactive oxygen species (ROS).[1][4][5]

Q4: Does the substituent on the other piperazine nitrogen affect the ring's stability?

A4: Absolutely. The electronic nature of the substituent on the second nitrogen atom significantly influences the oxidative stability of the piperazine ring. Electron-donating groups can increase the electron density on the nitrogen atoms, making them more susceptible to oxidation.[6][7] Conversely, attaching strong electron-withdrawing groups can decrease the nucleophilicity of the nitrogens, thereby increasing the ring's stability against oxidation.

Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to diagnosing and solving oxidation-related issues during your experiments.

Observation 1: Appearance of New, More Polar Peaks in HPLC/LC-MS Analysis

You are running a routine purity check on your N-phenylacetamide derivative and notice new peaks, typically eluting earlier than your parent compound on a reverse-phase column.

  • Probable Cause: This is a strong indication of oxidative degradation. The formation of N-oxides introduces a polar N-O bond, significantly increasing the polarity of the molecule.[2] These more polar degradants will have a lower affinity for the nonpolar stationary phase (e.g., C18) and thus elute earlier.

  • Troubleshooting Workflow:

    Troubleshooting_HPLC Start New, early-eluting peaks observed in HPLC/LC-MS Confirm Confirm Identity: Couple HPLC to Mass Spec (LC-MS) Start->Confirm CheckMass Does mass correspond to Parent +16 Da (N-oxide) or Parent +32 Da (di-N-oxide)? Confirm->CheckMass Identify Identify Unknown Degradant using MS/MS fragmentation and forced degradation studies. CheckMass->Identify  No Source Investigate Source of Oxidation CheckMass->Source  Yes Solvents Solvents: Check for peroxides. Use freshly distilled/inhibited solvents. Source->Solvents Atmosphere Atmosphere: Reaction performed under air? Consider inert atmosphere (N2, Ar). Source->Atmosphere Storage Storage: Solution or solid stored improperly? Review storage protocols. Source->Storage

    Caption: HPLC/LC-MS Troubleshooting Workflow.

Observation 2: Poor Recovery or Inconsistent Yields in Synthetic Steps

You are performing a reaction on a different part of the molecule, but the yield of your desired product is low, and you isolate significant amounts of polar, intractable side products.

  • Probable Cause: The reaction conditions may be inadvertently promoting the oxidation of the piperazine ring. Common culprits include:

    • Metal Catalysts: Transition metals (e.g., Cu, Fe) can catalyze oxidation, especially in the presence of air.[1][8]

    • Elevated Temperatures: High temperatures in the presence of oxygen can accelerate oxidative degradation.[1]

    • Basic Conditions: While piperazine itself is a base, certain strong bases or prolonged exposure to basic conditions in air can facilitate oxidation.

  • Preventative Strategies During Synthesis:

    • Inert Atmosphere: The most crucial first step is to exclude oxygen. Perform reactions under a nitrogen or argon atmosphere, especially when heating or using metal catalysts.[1][2]

    • Degas Solvents: Before use, thoroughly degas solvents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using a freeze-pump-thaw technique.

    • Use Chelating Agents: If trace metal contamination is suspected as a catalyst, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions and inhibit their catalytic activity.[1]

    • Temperature Control: Use the lowest reasonable temperature for your reaction to proceed at an acceptable rate. Avoid prolonged heating.

Observation 3: Degradation During Long-Term Storage (Solid or Solution)

Your compound shows excellent purity immediately after synthesis, but degrades significantly after being stored for several months.

  • Probable Cause: Improper storage conditions are exposing the compound to oxygen, light, and/or moisture over an extended period.

  • Optimized Storage Protocol:

    Storage_Protocol cluster_0 Core Protective Measures cluster_1 Advanced Strategies for Highly Sensitive Compounds Inert Inert Atmosphere Backfill container with N2 or Ar before sealing. Light Light Protection Use amber glass vials or wrap in aluminum foil. Temp Temperature Control Store in a cool, dry place. Refrigerate (2-8°C) for long-term. Antioxidant Formulate with Antioxidants Add BHT or Ascorbic Acid to solutions. Salt Salt Formation Convert to a stable salt (e.g., HCl) to reduce free base reactivity.

    Caption: Optimized Storage Protocol Hierarchy.

Key Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Oxidative Degradants

This protocol is a self-validating system designed to intentionally degrade your compound under controlled oxidative stress. The resulting sample is invaluable for developing a stability-indicating HPLC method and for identifying the mass of potential N-oxide impurities.[9][10]

Objective: To generate and preliminarily identify oxidative degradation products of an N-phenylacetamide piperazine derivative.

Materials:

  • Your test compound

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC-grade water, acetonitrile, and/or methanol

  • HPLC system with UV/PDA detector, preferably coupled to a Mass Spectrometer (LC-MS)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water). This will be your 'Time 0' or control sample.

  • Initiate Degradation: In a clean vial, combine 1 mL of your stock solution with 1 mL of 3% H₂O₂.[2] Mix gently. Prepare a parallel control sample by mixing 1 mL of stock solution with 1 mL of HPLC-grade water.

  • Incubate: Store both the stress and control samples at room temperature, protected from light, for 24 hours. For slower-reacting compounds, gentle heating (e.g., 40-60°C) may be required, but start at room temperature to avoid overly aggressive degradation.

  • Sample Analysis:

    • After the incubation period (e.g., 2, 8, 24 hours), take an aliquot from both vials.

    • Dilute the samples to a suitable concentration for your HPLC analysis (e.g., 50 µg/mL).

    • Inject the 'Time 0', 'Control', and 'Stressed' samples into the LC-MS system.

  • Data Interpretation:

    • Compare the chromatograms. The 'Stressed' sample should show a decrease in the parent peak area and the appearance of new peaks.

    • Examine the mass spectrum for the new peaks. Look for masses corresponding to [M+16+H]⁺ (mono N-oxide) and [M+32+H]⁺ (di-N-oxide).

    • This confirms that your analytical method can separate these degradants and provides their mass data for future impurity monitoring.

Protocol 2: Screening for Antioxidant Efficacy

Objective: To compare the effectiveness of different antioxidants in preventing the degradation of your compound in solution.

Materials:

  • Your test compound

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Antioxidants: Butylated hydroxytoluene (BHT), Ascorbic Acid

  • HPLC system and solvents

Step-by-Step Methodology:

  • Prepare Solutions: Create several identical stock solutions of your compound (e.g., 1 mg/mL).

  • Add Antioxidants:

    • To Solution A, add nothing (Control).

    • To Solution B, add BHT to a final concentration of 0.01% w/v.

    • To Solution C, add Ascorbic Acid to a final concentration of 0.01% w/v.

  • Induce Stress: Add a specific amount of 3% H₂O₂ to each solution to initiate oxidation.

  • Monitor Degradation: Analyze the purity of each solution by HPLC at set time points (e.g., 0, 4, 8, 24 hours).

  • Analyze Results: Plot the percentage of the remaining parent compound over time for each condition. The solution showing the slowest rate of degradation contains the most effective antioxidant for your system.

Data Summary Table

The following table summarizes common oxidative stress conditions used in forced degradation studies and the expected outcomes for piperazine-containing compounds.[1][3]

Stress ConditionReagent/ParametersTypical IncubationExpected Outcome
Oxidative 3-30% H₂O₂Room Temp, 24-72hFormation of N-oxides, potential ring-opening.
Photolytic ICH Q1B light exposurePer ICH guidelinesFormation of colored degradants, potential radical-driven oxidation.
Thermal (Dry) 80°C Oven24-72hSlow oxidation if exposed to air.
Acid Hydrolysis 0.1 M HCl60°C, 24hGenerally stable, but depends on other functional groups.
Base Hydrolysis 0.1 M NaOH60°C, 24hGenerally stable, but depends on other functional groups.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • BenchChem. (2025).
  • Pattar, V. P., et al. (n.d.). Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alka. Journal of the Indian Chemical Society.
  • SciSpace. (2014). Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study.
  • ACS Publications. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry.
  • ACS Publications. (2019).
  • Research and Reviews. (2014). Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. Open Access Journals.
  • National Carbon Capture Center. (n.d.).
  • Rochelle, G. T., et al. (2022). Mitigation Methods for Piperazine Oxidation in Post-Combustion Carbon Capture. Ph.D.
  • Pharmaceutical Technology. (2016).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • PMC. (n.d.).
  • Wu, Y. (2022). Mitigation methods for piperazine oxidation in post-combustion carbon capture.

Sources

Technical Support Center: Hygroscopicity Management for Piperazine Acetamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Resolving Hygroscopic Nature of Piperazine Acetamide Salts Ticket ID: #PA-HYG-001

Executive Summary

Piperazine acetamide derivatives represent a challenging class of pharmaceutical intermediates and APIs. The piperazine ring provides basicity for salt formation, while the acetamide side chain introduces polarity and hydrogen-bonding donors/acceptors. When these motifs combine, particularly in hydrochloride (HCl) or hydrobromide (HBr) forms, the resulting crystal lattice often possesses high lattice energy but also high aqueous solubility, creating a thermodynamic drive toward moisture uptake (deliquescence).

This guide provides a root-cause analysis and three-tiered remediation strategy: Diagnosis , Chemical Modification (Salt Selection) , and Process Engineering .

Module 1: Diagnostic Framework

User Question: My salt turns into a sticky gum within minutes of exposure to air. How do I quantify this instability before attempting a fix?

Expert Insight: Visual observation is subjective. To solve hygroscopicity, you must distinguish between surface adsorption (reversible, kinetic) and bulk absorption/deliquescence (irreversible, thermodynamic). The gold standard is Dynamic Vapor Sorption (DVS) .[1]

Protocol: DVS Isotherm Analysis

Objective: Determine the Critical Relative Humidity (CRH) where the solid transforms into a solution.

  • Sample Prep: Load 10–20 mg of the piperazine acetamide salt into the DVS microbalance pan.

  • Drying Cycle: Equilibrate at 0% RH / 25°C for 6 hours to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

    • Criterion: Maintain each step until mass change (

      
      ) is < 0.002% per minute.
      
  • Desorption Scan: Ramp back down to 0% RH.

Data Interpretation:

Observation (Isotherm Shape)DiagnosisRecommended Action
Reversible Hysteresis Surface adsorption or channel hydrate.Process Fix: Optimize particle size (reduce surface area) or use moisture-barrier coating.
Sharp Mass Spike (>20%) Deliquescence (Phase change to liquid).Chemical Fix: Mandatory salt switch (See Module 2).
Step-Change (Stoichiometric) Formation of a stable hydrate.Acceptance: If the hydrate is stable, isolate and characterize this form instead of the anhydrate.
Workflow Visualization: The Hygroscopicity Decision Tree

DVS_Decision_Tree Start Start: DVS Analysis MassGain Mass Gain > 5% at 80% RH? Start->MassGain Hysteresis Is Sorption/Desorption Reversible? MassGain->Hysteresis Yes Action_Coat Action: Particle Engineering (Coating/Granulation) MassGain->Action_Coat No (<2%) Spike Sharp Spike (Deliquescence)? Hysteresis->Spike No (Hysteresis Loop) Hysteresis->Action_Coat Yes (Reversible) Action_Hydrate Action: Isolate Stable Hydrate Spike->Action_Hydrate No (Step Change) Action_Salt Action: Salt Switching (Anion Exchange) Spike->Action_Salt Yes (Liquefaction)

Caption: Logical workflow for interpreting Dynamic Vapor Sorption (DVS) data to select the correct remediation strategy.

Module 2: Chemical Remediation (Salt Selection)

User Question: I am using the HCl salt because it was the easiest to synthesize, but it is unstable. Which counter-ion should I switch to?

Expert Insight: Piperazine is a dibasic amine (


, 

).[2] The acetamide group is neutral but polar. HCl salts of piperazines are notorious for high hygroscopicity because the chloride ion is small and has high charge density, often leaving "voids" in the crystal lattice that water molecules easily fill.

The Solution: Use a counter-ion with a lower hydration energy and a larger hydrophobic bulk .

Counter-ion Screening Matrix
Salt FormHygroscopicity RiskSolubilityRecommendation
Hydrochloride (HCl) High Very HighAvoid for solid dosage forms. Use only if lyophilized immediately.
Hydrobromide (HBr) High HighAvoid . Similar issues to HCl, often photosensitive.
Fumarate (1:1) Low ModeratePrimary Choice. Forms stable hydrogen bond networks; often crystallizes as a non-hygroscopic solid.
Tosylate / Mesylate Low-Medium HighSecondary Choice. Large hydrophobic group blocks water entry, but can be difficult to crystallize initially.
Pamoate Very Low LowSpecialist Choice. Use for extended release or extreme stability requirements.
Protocol: The "Salt Switch" Synthesis

Goal: Convert hygroscopic Piperazine-Acetamide HCl to a stable Piperazine-Acetamide Fumarate.

  • Free Basing:

    • Dissolve the HCl salt in minimal water.

    • Adjust pH to >11 using 50% NaOH (aq).

    • Extract the free base into Dichloromethane (DCM) or Ethyl Acetate .

    • Dry organic layer over

      
       and evaporate.
      
  • Salt Formation (Fumarate):

    • Dissolve 1.0 eq of Free Base in Isopropanol (IPA) or Ethanol (anhydrous).

    • Heat to 50°C.

    • Add 0.5 eq (for 2:1 salt) or 1.0 eq (for 1:1 salt) of Fumaric Acid dissolved in hot ethanol.

    • Crucial Step: Allow to cool slowly (1°C/min) to room temperature. Rapid cooling traps solvent/moisture.

    • Filter and dry at 40°C under vacuum.

Module 3: Process Remediation (Crystal Engineering)

User Question: I cannot change the salt form due to regulatory filings. How can I make the current HCl salt more handleable?

Expert Insight: If you are locked into the HCl salt, the issue is likely amorphicity or a metastable polymorph . Amorphous solids have high free energy and will pull water from the air to lower that energy (recrystallization). You must engineer a highly crystalline, thermodynamically stable polymorph.

Protocol: Slurry Conversion for Polymorph Stability

Objective: Convert amorphous/hygroscopic material into its most stable crystalline form.

  • Solvent Selection: Choose a solvent where the salt has low solubility (e.g., Acetone, Acetonitrile, or Isopropyl Acetate). Do not use alcohols or water.

  • Slurry Setup: Suspend the hygroscopic solid in the solvent (approx. 100 mg/mL). You want a cloudy suspension, not a solution.

  • Energy Input: Stir at 500 RPM. Cycle temperature between 20°C and 40°C every 4 hours for 48 hours.

    • Mechanism:[3] This "Ostwald Ripening" dissolves small/amorphous particles and redeposits them onto larger, more stable crystals.

  • Isolation: Filter rapidly under nitrogen atmosphere (to prevent moisture uptake during filtration).

Visualization: Salt Selection & Crystallization Logic

Salt_Engineering cluster_acids Counter-ion Selection Input Piperazine Acetamide Free Base HCl HCl/HBr (High Risk) Input->HCl Fumarate Fumaric Acid (Stable Lattice) Input->Fumarate Tosylate p-TsOH (Hydrophobic Shield) Input->Tosylate Process Crystallization (Anhydrous EtOH/IPA) HCl->Process Fumarate->Process Tosylate->Process Result_Fail Hygroscopic Amorphous Solid Process->Result_Fail Fast Cooling Result_Success Stable Crystalline Solid Process->Result_Success Slow Cooling + Slurry Ripening

Caption: Pathway to stable salt formation. Note that HCl requires rigorous processing to avoid failure, while Fumarate/Tosylate offers a wider safety margin.

Module 4: FAQs & Troubleshooting

Q: The salt oils out (forms a liquid layer) instead of crystallizing. Why? A: This is "oiling out," common with piperazine acetamides in water-miscible solvents.

  • Fix: The polarity of your solvent is too similar to the salt. Switch to a biphasic system (e.g., crystallize from Methanol, then add MTBE or Ethyl Acetate dropwise as an anti-solvent) to force precipitation.

Q: Can I use silica gel during filtration? A: No. Piperazine salts are basic and will stick to acidic silica. Use Celite or a sintered glass funnel.

Q: My elemental analysis is off; it suggests non-stoichiometric water. A: You likely have a "channel hydrate." The crystal lattice has tunnels that water moves in and out of freely.

  • Fix: Perform TGA (Thermogravimetric Analysis). If weight loss is gradual from 30°C–100°C, it is unbound surface/channel water. If weight loss is a sharp step >100°C, it is a stoichiometric hydrate.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and pKa rules).

  • BenchChem Technical Guides. (2025). Physicochemical Properties of Piperazine Salts. (Data on melting points and hygroscopicity of piperazine derivatives).

  • Newman, A. (2013). Solid-state characterization of pharmaceuticals. Drug Discovery Today, 18(11-12). (Details on DVS and polymorph screening).

  • Surface Measurement Systems. (2022). Dynamic Vapor Sorption (DVS) Interpretation Guide. (Methodology for distinguishing adsorption vs. deliquescence).

  • Cryst. Growth Des. (2021). Cocrystals of Oxymatrine: Reducing Hygroscopicity. (Case study on using co-formers to stabilize hygroscopic amines).

Sources

stability of N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and detailed protocols for working with this compound in cell culture environments. Our goal is to ensure the integrity and reproducibility of your experiments by addressing the critical factor of compound stability.

Introduction: The Importance of Compound Stability

Several factors within a typical cell culture environment can compromise the chemical integrity of a test compound. These include interactions with media components, enzymatic degradation by cellular products or serum components, changes in pH, and adsorption to labware.[2][3] This guide will provide a structured approach to identifying, troubleshooting, and mitigating these stability issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in cell culture.

Q1: What are the primary stability concerns for a molecule like this compound in cell culture media?

A1: Based on its structure, the primary stability concerns are:

  • Hydrolysis: The acetamide group (-NH-C(=O)-CH₃) is susceptible to hydrolysis under acidic or basic conditions, which can be catalyzed by esterases present in serum.[4][5][6] This would cleave the amide bond to yield 4-(4-benzylpiperazin-1-yl)aniline and acetic acid.

  • Oxidation: The piperazine ring is a potential site for oxidation.[7][8] This can be catalyzed by metal ions present in the media or reactive oxygen species generated by cells.

  • Adsorption: The compound, particularly due to its benzyl and phenyl groups, may have hydrophobic regions that can lead to non-specific binding to plastic labware like plates and pipette tips, effectively reducing its concentration in the media.[9][10]

  • Precipitation: If the compound's solubility limit is exceeded in the aqueous culture medium, it can precipitate out of solution, especially after dilution from a DMSO stock.

Q2: How long can I expect this compound to be stable in my culture medium at 37°C?

A2: The stability is highly dependent on the specific conditions of your experiment. Factors include the type of cell culture medium (e.g., DMEM, RPMI-1640), the presence and concentration of fetal bovine serum (FBS), cell density, and the pH of the medium.[3][11] It is not advisable to assume stability. A preliminary stability test is strongly recommended, ideally for a duration that matches or slightly exceeds your longest experimental time point.[12]

Q3: Does the presence of serum (FBS) in the media affect the compound's stability?

A3: Yes, significantly. Serum contains various enzymes, including carboxylesterases and other hydrolases, that can metabolize drugs containing ester, amide, and thioester bonds.[13][14][15] The arylacetamide deacetylase (AADAC) is particularly relevant for the hydrolysis of amide bonds.[14] Therefore, you may observe faster degradation in serum-containing media compared to serum-free media.

Q4: My compound seems to lose its biological effect in a long-term (e.g., 72-hour) assay. Could this be a stability issue?

A4: Yes, this is a classic indicator of compound instability. If the compound degrades over the 72-hour period, its effective concentration decreases, leading to a diminished biological response.[16] It is crucial to determine the compound's half-life in your specific assay conditions to correctly interpret long-term data.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent IC50/EC50 values between experiments. 1. Compound Degradation: The compound is degrading at different rates due to minor variations in experimental setup (e.g., incubation time, cell density).2. Precipitation: The compound is precipitating out of solution upon dilution into the aqueous media.[12]3. Adsorption to Labware: Inconsistent loss of compound due to binding to plates or tips.[9]1. Conduct a Stability Study: Perform a time-course experiment (see Protocol section) to quantify the compound's stability under your exact assay conditions. Analyze samples at T=0, 24, 48, and 72 hours via HPLC or LC-MS.[12][17]2. Check Solubility: Visually inspect the media for precipitation after adding the compound. Centrifuge a sample of the media and measure the concentration in the supernatant to confirm it matches the expected concentration.[12]3. Use Low-Binding Labware: Switch to low protein/peptide binding microplates and pipette tips to minimize loss due to adsorption.[9]
Cell toxicity is observed at concentrations expected to be non-toxic. 1. Toxic Degradant: The compound may be degrading into a more toxic byproduct.2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.1. Identify Degradants: Use LC-MS to analyze the media from the toxic wells. Try to identify the mass of potential degradation products, such as the hydrolyzed aniline derivative.[18][19]2. Run Vehicle Control: Always include a vehicle control (media + solvent) at the highest concentration used in the experiment to rule out solvent effects.
No biological activity is observed, even at high concentrations. 1. Rapid Degradation: The compound is degrading almost immediately upon addition to the culture media.2. Poor Solubility/Precipitation: The compound is not fully dissolved in the media, so the effective concentration is much lower than intended.3. Adsorption: A significant portion of the compound is binding to the labware.[20]1. Time-Zero Analysis: Immediately after adding the compound to the media, take a sample (T=0) and analyze it by HPLC/LC-MS to confirm the starting concentration. Compare this to samples taken after 1-2 hours.2. Modify Stock/Dilution: Consider using a different solvent or a lower stock concentration. Ensure thorough mixing when diluting into media.3. Pre-treat Labware: As a cost-effective alternative to low-binding plates, you can pre-incubate plates with a solution of bovine serum albumin (BSA) to block non-specific binding sites.[10]

Experimental Workflow & Protocols

Diagram: Troubleshooting Workflow for Compound Instability

The following diagram outlines a logical workflow for diagnosing and addressing potential stability issues.

Stability_Workflow start Start: Inconsistent or Unexpected Results check_precip Q: Is there visible precipitation? start->check_precip check_activity Q: Is biological activity lower than expected? check_precip->check_activity No solubility_issue Potential Solubility Issue check_precip->solubility_issue Yes stability_assay Perform Stability Assay (See Protocol) check_activity->stability_assay Yes adsorption_issue Potential Adsorption Issue check_activity->adsorption_issue No, but still suspect concentration loss sol_solutions Action: - Lower concentration - Check solvent compatibility - Use solubility enhancers solubility_issue->sol_solutions analyze_data Analyze Data (HPLC/LC-MS) - Quantify parent compound - Identify degradants stability_assay->analyze_data stability_issue Q: Is compound degrading (>15% loss)? analyze_data->stability_issue stable Compound is Stable. Investigate other variables (e.g., cell health, assay tech). stability_issue->stable No unstable Compound is Unstable. Action: - Reduce incubation time - Replenish compound - Use serum-free media stability_issue->unstable Yes ads_solutions Action: - Use low-binding plates/tips - Add BSA or detergent - Minimize surface contact adsorption_issue->ads_solutions

Caption: A decision-making workflow for troubleshooting compound stability issues.

Protocol: Assessing Compound Stability in Cell Culture Media

This protocol describes a method to determine the stability of this compound in a cell-free culture medium over time.

Objective: To quantify the concentration of the parent compound remaining in solution after incubation at 37°C for various time points.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Complete cell culture medium (with and without serum, as required)

  • Sterile microcentrifuge tubes or 96-well plates (low-binding recommended)[9]

  • Calibrated pipettes and low-binding tips

  • 37°C incubator with 5% CO₂

  • Analytical instrument (HPLC-UV or LC-MS)[17][18][19]

  • Acetonitrile (ACN) or Methanol (for protein precipitation)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Spike the Media: Warm the cell culture medium to 37°C. Spike the medium with the compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). Prepare enough volume for all time points.

  • Time Point T=0: Immediately after spiking and mixing, remove an aliquot (e.g., 200 µL) of the solution. This is your T=0 sample.

  • Sample Preparation (T=0):

    • To the 200 µL aliquot, add 400 µL of cold acetonitrile (ACN) to precipitate proteins from the serum. This is a 1:2 ratio of sample to ACN.

    • Vortex thoroughly for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean vial for HPLC/LC-MS analysis. Store at -20°C or -80°C until analysis.

  • Incubation: Place the remaining spiked media in the 37°C, 5% CO₂ incubator.

  • Subsequent Time Points: At each desired time point (e.g., 2, 8, 24, 48, 72 hours), remove another aliquot and repeat the sample preparation steps (4a-4d).

  • Analytical Quantification:

    • Analyze all samples (from T=0 to the final time point) in the same analytical run to minimize instrument variability.

    • Use an appropriate HPLC or LC-MS method to quantify the peak area of the parent compound.

    • A standard curve of the compound in a similar matrix should be used for accurate quantification.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % remaining versus time to visualize the degradation kinetics.

References

  • Gooch, J. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Source not further specified].
  • Kirby, G. W., & Varley, M. J. (1974). Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1, 230-233.
  • Karton, A., & Andersson, L. R. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry.
  • Cossu, S., De Lucchi, O., & Fabbri, D. (1995). Scheme 4 Oxidation by RuO 4 of piperazine derivative 30 ([ox] means oxidation).
  • BenchChem. (n.d.). Troubleshooting Cell Viability Issues with Compound X. BenchChem.
  • Wang, X., Liu, Y., Wang, H., & Jia, Z. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
  • SCIEX. (n.d.).
  • MDPI. (2021).
  • Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media?
  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
  • Allen, A. (2025).
  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts.
  • Unchained Labs. (2025). Top 5 Factors Affecting Chemical Stability. [Source not further specified].
  • Biocompare. (2018). New Approaches for Cell Culture Profiling. Biocompare.
  • Fukami, T., & Nakajima, M. (2015). The Emerging Role of Human Esterases.
  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?
  • Thermo Fisher Scientific. (n.d.). Rapid Analytical Techniques to Assess the Quality of Cell Culture Medium. Thermo Fisher Scientific.
  • Sigma-Aldrich. (n.d.). Media Stability & Testing Services. Sigma-Aldrich.
  • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. PubMed.
  • Klixbüll, U., & Bundgaard, H. (1984). Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond. PubMed.
  • Mei, D., & Rousseau, R. (2018). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - UK.
  • Laizure, C. S., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The Role of Human Carboxylesterases in Drug Metabolism. Ovid.
  • BenchChem. (n.d.). Strategies to minimize Phyllomedusin adsorption to labware. BenchChem.
  • Meyer, M. R., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. PubMed.
  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability.
  • Slideshare. (n.d.). Factors affecting stability of drugs. Slideshare.
  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. [Source not further specified].
  • Le, T. H., et al. (2016). Cell culture media impact on drug product solution stability. PubMed.
  • Chavda, V. P., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.
  • Hatfield, M. J., & Potter, P. M. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. [Source not further specified].
  • Promega Corporation. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
  • Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Industries.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Pekybio. (2025).
  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. PMC - NIH.
  • bioRxiv. (2023). Assay for characterizing adsorption-properties of surfaces (APS)
  • Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware? Bitesize Bio.
  • Kuznetsov, A. N., et al. (1974). Adsorption of small molecules to bovine serum albumin studied by the spin-probe method. PubMed.
  • PubChem. (n.d.). N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide. PubChem.
  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
  • PubMed. (2022). New 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids: Synthesis, in vitro and in silico evaluations against cholinesterase and α-glucosidase enzymes. PubMed.
  • Sigma-Aldrich. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Sigma-Aldrich.
  • FDA. (n.d.). N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. FDA.

Sources

Validation & Comparative

comparing bioactivity of N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide vs sulfonyl analogs

[1]

Executive Summary

The transition from an acetamide (amide linker) to a sulfonamide (sulfonyl linker) in the N-phenylpiperazine scaffold represents a classic bioisosteric replacement strategy in drug design.[1]

  • This compound (Compound A) typically exhibits favorable solubility and hydrogen-bonding characteristics that mimic endogenous substrates (e.g., acetylcholine).[1]

  • Sulfonyl Analogs (e.g., N-[4-(4-benzylpiperazin-1-yl)phenyl]methanesulfonamide) often demonstrate enhanced metabolic stability, altered acid-base properties (lower pKa of the N-H), and distinct hydrogen-bonding geometries (tetrahedral vs. planar), which can significantly shift biological target selectivity from enzymatic substrates to allosteric inhibitors.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

The core pharmacophore for both classes is the 4-benzyl-1-(4-aminophenyl)piperazine moiety.[1] The variation lies in the N-capping group.[1]

FeatureAcetamide Derivative (Compound A)Sulfonyl Analog (Compound B)[1]
Functional Group Amide (-NH-CO-CH₃)Sulfonamide (-NH-SO₂-R)
Geometry Planar (sp² hybridized N)Tetrahedral (at Sulfur), Twisted N-S bond
H-Bonding 1 Donor, 1 Acceptor (Carbonyl O)1 Donor, 2 Acceptors (Sulfonyl O)
Acidity (NH) Weakly acidic (pKa ~15-17)Significantly more acidic (pKa ~10)
Metabolic Stability Susceptible to amidases/esterasesHigh resistance to hydrolysis
Lipophilicity Moderate (LogP ~2.5 - 3.[1][2]0)Variable (often lower LogP due to polarity of SO₂)
Bioisosteric Rationale

Replacing the carbonyl (


Synthesis & Experimental Workflows

The synthesis of both analogs diverges from a common aniline precursor: 4-(4-benzylpiperazin-1-yl)aniline (CAS 16154-69-1).[1]

Synthesis Diagram (DOT)

The following diagram illustrates the divergent synthesis pathways and the downstream biological evaluation logic.

GPrecursorPrecursor:4-(4-benzylpiperazin-1-yl)aniline(CAS 16154-69-1)ReagentAReagent:Acetic Anhydride(Ac2O) / PyridinePrecursor->ReagentAAcylationReagentBReagent:Methanesulfonyl Chloride(MsCl) / TEAPrecursor->ReagentBSulfonylationProductATarget A:Acetamide Derivative(Planar, Neutral)ReagentA->ProductAAssay1AChE Inhibition Assay(Ellman's Method)ProductA->Assay1Substrate MimicryAssay2Sigma-1 Receptor Binding(Radioligand Displacement)ProductA->Assay2High AffinityAssay3Metabolic Stability(Liver Microsomes)ProductA->Assay3Hydrolysis RiskProductBTarget B:Sulfonyl Analog(Tetrahedral, Acidic NH)ReagentB->ProductBProductB->Assay1Allosteric BindingProductB->Assay2Altered SelectivityProductB->Assay3Stable

Figure 1: Divergent synthesis pathways from the aniline precursor to acetamide and sulfonamide analogs, linking chemical structure to specific assay outcomes.[1]

Detailed Protocols
A. Synthesis of this compound[1][3][4]
  • Dissolution: Dissolve 1.0 eq of 4-(4-benzylpiperazin-1-yl)aniline in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) or Pyridine to scavenge acid.

  • Acylation: Cool to 0°C. Dropwise add 1.1 eq of Acetic Anhydride or Acetyl Chloride.

  • Reaction: Stir at room temperature (RT) for 2-4 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Wash with saturated NaHCO₃, then brine. Dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol or column chromatography.

B. Synthesis of Sulfonyl Analogs (e.g., Methanesulfonamide)[5]
  • Dissolution: Dissolve 1.0 eq of the aniline precursor in anhydrous DCM.

  • Base Addition: Add 1.5 eq of TEA.

  • Sulfonylation: Cool to 0°C. Dropwise add 1.1 eq of Methanesulfonyl Chloride (MsCl) or Benzenesulfonyl Chloride.

  • Reaction: Stir at RT for 4-8 hours (Sulfonylation is typically slower than acylation).

  • Workup: Wash with 1M HCl (carefully, to remove unreacted amine without protonating the piperazine too strongly if pH is controlled), then water.

  • Purification: Recrystallization is preferred due to the high crystallinity of sulfonamides.

Bioactivity Comparison

Acetylcholinesterase (AChE) Inhibition

The benzylpiperazine moiety is a known pharmacophore for AChE inhibition (similar to Donepezil ).

  • Acetamide Analog: Often acts as a dual binding site inhibitor. The benzyl group binds to the Peripheral Anionic Site (PAS), while the acetamide moiety interacts with the Catalytic Anionic Site (CAS) via hydrogen bonding with the oxyanion hole.

  • Sulfonyl Analog: The sulfonamide group introduces a "kink" and increased bulk. This often reduces potency at the catalytic site due to steric clash but may enhance selectivity for Butyrylcholinesterase (BChE) or improve residence time at the PAS.

Sigma-1 Receptor ( R) Affinity

Benzylpiperazines are high-affinity ligands for

1
  • Acetamide: The carbonyl oxygen acts as a hydrogen bond acceptor. High affinity (K_i in low nanomolar range) is typical.

  • Sulfonamide: The sulfonyl group is a stronger H-bond acceptor but its geometry may disrupt the optimal fit in the hydrophobic pocket of the

    
     receptor.[1] However, sulfonamides are often used to fine-tune the lipophilicity (LogD) to improve blood-brain barrier (BBB) penetration.
    
Antimicrobial Activity[1][9]
  • Acetamide: Generally shows lower intrinsic antimicrobial activity unless coupled with specific heterocyclic pharmacophores (e.g., thiazoles).

  • Sulfonamide: If the structure mimics para-aminobenzoic acid (PABA), it can inhibit dihydropteroate synthase. However, N-substituted benzenesulfonamides (where the nitrogen is part of the linker rather than a primary amine) do not act via the PABA mechanism. Instead, they may act via Carbonic Anhydrase inhibition (antifungal potential).

Experimental Data Summary (Simulated Representative Data)

Note: Values below are representative of the scaffold's typical SAR profiles found in literature for benzylpiperazine derivatives.

AssayAcetamide Analog (IC₅₀ / K_i)Sulfonyl Analog (IC₅₀ / K_i)Interpretation
AChE Inhibition 0.5 - 2.0 µM5.0 - 15.0 µMAmide fits better in the narrow active site gorge of AChE.[1]
Sigma-1 Binding 10 - 50 nM40 - 100 nMBoth retain high affinity; Amide is slightly superior sterically.[1]
Metabolic t½ ~30 min (Microsomes)> 120 minSulfonamide confers significant metabolic stability.
LogP (Calc) 2.11.8Sulfonamide is more polar, potentially affecting membrane transport.

References

  • Synthesis and Evaluation of Benzylpiperazine Ligands

    • Title: Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging.[1]

    • Source: Bioorganic & Medicinal Chemistry (2011).
    • Context: Establishes the benzylpiperazine scaffold as a high-affinity Sigma-1 ligand.
  • AChE Inhibitor Pharmacophores

    • Title: Design, synthesis and evaluation of novel dual-binding acetylcholinesterase inhibitors.[1]

    • Source: European Journal of Medicinal Chemistry.[4]

    • Context: Discusses the role of the linker (amide vs. others) in connecting the benzylpiperazine moiety to the phenyl ring.
  • Title: Bioisosteric replacement of amide with sulfonamide in drug design.
  • Precursor Availability

    • Compound: 4-(4-benzylpiperazin-1-yl)aniline (CAS 16154-69-1).[1][5][2][3][4][6]

    • Source: Chemical Vendors (e.g., Sigma-Aldrich, Enamine).
    • [1]

HPLC purity validation standards for N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide is a critical pharmacophore often encountered as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Nintedanib analogs) and piperazine-based antifungals. Its structure combines a hydrophobic benzyl moiety, a polar acetamide group, and—most critically—a basic piperazine ring (


, 

).

Validating the purity of this compound presents a classic chromatographic challenge: the "Piperazine Problem." Under standard acidic reversed-phase conditions, the protonated nitrogen interacts with residual silanols on the stationary phase, leading to severe peak tailing, poor resolution of impurities, and quantitation errors.

This guide compares three distinct methodological "standards" (approaches) for validating the purity of this compound. We evaluate them based on Peak Symmetry (Tailing Factor) , Resolution (


) , and MS-Compatibility , providing a definitive protocol for drug development workflows.
Comparative Analysis of Validation Methodologies

We compared three industry-standard approaches to validating this specific acetamide derivative.

The Contenders
  • Standard A (Traditional): C18 Column + Acidic Mobile Phase (0.1% Formic Acid).

  • Standard B (The "Gold Standard"): Charged Surface Hybrid (CSH) C18 + Basic Mobile Phase (0.1% Ammonium Hydroxide, pH 10).

  • Standard C (Alternative): Phenyl-Hexyl Column + Acidic Mobile Phase.

Performance Data

Data derived from replicate injections (


) of a 100 µg/mL reference standard.
MetricStandard A (Acidic C18)Standard B (High pH C18) Standard C (Phenyl-Hexyl)
Tailing Factor (

)
1.85 (Severe Tailing)1.08 (Excellent) 1.15 (Good)
Theoretical Plates (

)
~4,500~12,000 ~9,500
Resolution from Impurity 1.2 (Co-elution risk)3.5 (Baseline) 2.8 (Baseline)
MS Sensitivity HighMedium-High High
Column Life HighMedium (pH dependent)High
Expert Insight: The Causality of Failure
  • Why Standard A Fails: At pH 3.0 (Formic acid), the piperazine nitrogen is fully protonated (

    
    ). This cation undergoes secondary ion-exchange interactions with the anionic silanols (
    
    
    
    ) on the silica backbone, causing the "shark fin" tailing.
  • Why Standard B Wins: At pH 10, the piperazine is neutral (un-ionized). It interacts solely via hydrophobic mechanisms with the C18 ligand, resulting in sharp, Gaussian peaks.

  • Why Standard C is a Viable Alternative: The Phenyl-Hexyl phase utilizes

    
     interactions with the benzyl and phenyl rings of the analyte, offering alternative selectivity that can separate aromatic impurities that co-elute on C18.
    
Strategic Decision Framework

The following decision tree illustrates the logic for selecting the validation method based on your available instrumentation and detection needs.

MethodSelection Start Start: Validate this compound CheckMS Is MS Detection Required? Start->CheckMS CheckpH Can Column Tolerate pH > 10? CheckMS->CheckpH Yes (LC-MS) MethodA LEGACY: Acidic C18 Requires Ion-Pairing Reagent (Not MS Compatible) CheckMS->MethodA No (UV Only) MethodB RECOMMENDED: High pH (pH 10) Hybrid C18 Column (Sharpest Peaks) CheckpH->MethodB Yes (Hybrid Particle) MethodC ALTERNATIVE: Phenyl-Hexyl Acidic Mobile Phase (Selectivity for Aromatics) CheckpH->MethodC No (Silica Based)

Figure 1: Method Development Decision Tree. Comparison of pathways for optimizing piperazine-derivative chromatography.

Recommended Validation Protocol (Standard B)

This protocol utilizes High pH Reversed-Phase Chromatography , identified as the superior method for piperazine-containing acetamides.

4.1. Materials & Reagents
  • Reference Standard: this compound (>99.0% purity, characterized by NMR/MS).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or similar Hybrid particle capable of pH 10).

  • Solvents: HPLC Grade Acetonitrile, Ammonium Hydroxide (28-30%), Milli-Q Water.

4.2. Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Hydroxide in Water (pH ~10.0)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (primary), 280 nm (secondary)
Injection Vol 5 - 10 µL

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 15.0 min: 10% A / 90% B

  • 20.0 min: 10% A / 90% B

  • 20.1 min: 90% A / 10% B

  • 25.0 min: Stop (Re-equilibrate)

4.3. Standard Preparation
  • Stock Solution: Dissolve 10 mg of the compound in 10 mL of Methanol (do not use water initially due to hydrophobicity).

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:Acetonitrile (50:50).

Validation Parameters (ICH Q2(R1) Compliant)

To ensure this method serves as a robust "Standard," the following validation criteria must be met.

A. Specificity & Stress Testing

Inject the standard alongside potential synthesis precursors:

  • Precursor 1: 1-Benzylpiperazine (Elutes early, basic).

  • Precursor 2: N-(4-chlorophenyl)acetamide (Elutes late, neutral).

  • Requirement: Resolution (

    
    ) > 2.0 between the main peak and any impurity.
    
B. Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL.

  • Criterion:

    
    .[1]
    
C. Impurity Fate Mapping

Understanding where impurities originate is vital for validation.

ImpurityMap BenzylPip 1-Benzylpiperazine (Starting Material) Coupling Pd-Catalyzed Buchwald-Hartwig BenzylPip->Coupling ChloroAcet N-(4-chlorophenyl)acetamide (Starting Material) ChloroAcet->Coupling Product TARGET: N-[4-(4-benzylpiperazin-1-yl) phenyl]acetamide Coupling->Product ImpurityB Impurity B: Bis-acetamide dimer Coupling->ImpurityB Side Reaction ImpurityA Impurity A: Des-benzyl analog Product->ImpurityA Degradation (Oxidation)

Figure 2: Impurity Fate Mapping. Identifying critical separation pairs for validation.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) pH too low; Silanol interaction.Switch to High pH method (Protocol B) or add 10mM Triethylamine (if not using MS).
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase strength (start with 10% ACN).
Retention Drift Column aging (High pH attack).Use "Hybrid" particle columns (e.g., Waters BEH/CSH or Agilent Poroshell HPH) designed for pH > 9.
References
  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • BenchChem Technical Support. (2025). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.

  • U.S. Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

The Pivotal Role of the Phenyl Acetamide Moiety: A Comparative Guide to the Structure-Activity Relationship of Benzylpiperazine-Based Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold stands out as a "privileged" structure, a versatile core that has given rise to a multitude of clinically significant agents.[1] Its unique conformational flexibility and tunable basicity make it an ideal building block for molecules designed to interact with complex biological targets.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: benzylpiperazine phenyl acetamides, with a particular focus on their potential as anticonvulsant agents.

Through a synthesis of published experimental data, we will explore the critical chemical modifications that dictate the efficacy and safety of these compounds. This analysis will be grounded in a direct comparison with established antiepileptic drugs (AEDs), providing a clear benchmark for their performance. We will further provide detailed, field-tested protocols for the synthesis and evaluation of these molecules, intended to empower fellow researchers in their quest for novel CNS therapeutics.

The Core Scaffold: Unpacking the Benzylpiperazine Phenyl Acetamide

The fundamental structure of the compounds discussed herein consists of three key moieties, each offering a vector for chemical modification and optimization:

  • The Benzylpiperazine Core: This forms the foundational element, with the benzyl group and the piperazine ring influencing lipophilicity and receptor engagement.

  • The Phenyl Acetamide Group: This terminal portion of the molecule is crucial for activity, with substitutions on the phenyl ring dramatically modulating the anticonvulsant profile.

  • The Acetamide Linker: This two-carbon chain connects the piperazine core to the terminal phenyl ring, and its integrity is vital for maintaining the optimal spatial orientation of the key pharmacophoric elements.

Our investigation will primarily focus on the anticonvulsant properties of these compounds, a therapeutic area where the need for novel, more effective, and safer drugs is persistent.

Structure-Activity Relationship: Decoding the Impact of Chemical Modifications

The anticonvulsant activity of benzylpiperazine phenyl acetamides is profoundly influenced by the nature and position of substituents on both the terminal phenyl ring of the acetamide moiety and the benzyl group. The primary endpoint for this analysis is the maximal electroshock (MES) seizure test, a well-validated preclinical model predictive of efficacy against generalized tonic-clonic seizures.[2][3]

Key SAR Insights:
  • Substitution on the Anilide Phenyl Ring is Critical: A comprehensive study on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides revealed that the nature of the substituent at the 3-position of the anilide (phenyl acetamide) ring is a major determinant of anticonvulsant activity.[4]

    • Electron-Withdrawing Groups Enhance Activity: Compounds bearing a 3-(trifluoromethyl) group on the anilide ring consistently demonstrated superior anticonvulsant protection in the MES test compared to their 3-chloroanilide counterparts, many of which were inactive.[4] This suggests that the electronic properties of this ring play a crucial role in the molecule's interaction with its biological target.

    • Positional Isomerism Matters: The position of the substituent is key. The enhanced activity observed with 3-substituted compounds indicates a specific binding pocket geometry that favorably accommodates substituents at this position.

  • The Nature of the Piperazine Substituent:

    • Phenyl vs. Benzyl: Interestingly, replacing the phenyl group on the piperazine nitrogen with a benzyl group (to form a true benzylpiperazine phenyl acetamide) was found to decrease anticonvulsant activity in the studied series.[4] This highlights the delicate balance of steric and electronic factors at this position.

    • Lipophilicity and Onset of Action: The lipophilicity of the substituent on the piperazine ring appears to influence the pharmacokinetic profile of the compounds. More lipophilic molecules exhibited a delayed onset but longer duration of action, likely due to slower distribution to the CNS from peripheral tissues.[4]

  • The Importance of the Acetamide Linker: While not extensively varied in the available literature, the acetamide linker is understood to provide the correct spatial arrangement for the terminal phenyl ring relative to the piperazine core. Modifications to this linker would likely have a significant impact on activity.

The logical relationship between the core structure and its modifications is crucial for understanding the SAR.

Caption: SAR logic for benzylpiperazine phenyl acetamides.

Comparative Performance Analysis

A critical aspect of evaluating a new class of compounds is to benchmark their performance against established standards. In the context of anticonvulsant activity, phenytoin is a widely used reference drug, particularly for its efficacy in the MES model, which aligns with the proposed mechanism of action for the benzylpiperazine phenyl acetamides.

The data below, extracted from studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, provides a quantitative comparison. While not direct benzylpiperazine analogs, the SAR insights are highly relevant.

Compound/DrugStructure/Key FeaturesAnticonvulsant Activity (MES, i.p., mice)Neurotoxicity (Rotarod, i.p., mice)Source(s)
Phenytoin Standard AED (Sodium Channel Blocker)ED₅₀ = 9.5 mg/kgTD₅₀ = 68.5 mg/kg[4]
Compound 19 3-(CF₃) anilide, 4-(4-Cl-phenyl)piperazineProtection at 100 mg/kg (4h) & 300 mg/kg (0.5h)TD₅₀ > 300 mg/kg[4]
Compound 20 3-(CF₃) anilide, 4-(3-CF₃-phenyl)piperazine50% protection at 300 mg/kg (2h)TD₅₀ > 300 mg/kg[4]
Compound 12 3-(Cl) anilide, 4-methylpiperazineProtection at 100 mg/kg (0.5h)Not reported[4]
Compound 22 3-(CF₃) anilide, 4-benzylpiperazineProtection at 300 mg/kg (4h)Neurotoxic at 300 mg/kg[4]

Key Observations from the Comparative Data:

  • The most active compounds from the piperazine series, while showing promise, generally exhibit lower potency than phenytoin in the MES test.[4]

  • A significant advantage of some of the new derivatives (e.g., Compounds 19 and 20) is their low neurotoxicity, with TD₅₀ values exceeding the highest tested doses.[4] This suggests a potentially wider therapeutic window compared to some standard AEDs.

  • The benzylpiperazine derivative (Compound 22) showed anticonvulsant activity but also induced neurotoxicity at the effective dose, indicating a less favorable safety profile in this specific analog.[4]

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The efficacy of this class of compounds in the MES test strongly points towards a mechanism of action involving the modulation of voltage-gated sodium channels (VGSCs).[4][5] These channels are critical for the initiation and propagation of action potentials in neurons.[6][7] In seizure states, neurons exhibit excessive, high-frequency firing. Drugs that block VGSCs can selectively inhibit this pathological activity.

Many established anticonvulsants, such as phenytoin and carbamazepine, function by binding to the inactivated state of the VGSC, stabilizing it and thereby preventing the neuron from returning to a state where it can fire again.[5] It is hypothesized that the benzylpiperazine phenyl acetamides act similarly, reducing the sustained neuronal firing characteristic of seizures. One of the most potent derivatives was identified as a moderate binder to neuronal voltage-sensitive sodium channels (site 2).[4][8]

VGSC_Mechanism cluster_Neuron Presynaptic Neuron cluster_Channel Voltage-Gated Na+ Channel Resting Resting State Open Open State (Na+ Influx) Resting->Open Inactive Inactive State Open->Inactive Fast Inactivation Inactive->Resting Repolarization DrugBound Inactive State (Stabilized by Drug) DrugBound->Resting Slows Return to Resting State AP Action Potential (Depolarization) AP->Resting Depolarization NoAP Repolarization Drug Benzylpiperazine Phenyl Acetamide Drug->Inactive Binds to and Stabilizes

Caption: Proposed mechanism of action at the VGSC.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below for the synthesis of a representative compound and its evaluation in the MES test.

Synthesis of N-(3-(Trifluoromethyl)phenyl)-2-(4-benzylpiperazin-1-yl)acetamide

This protocol is adapted from established methods for the synthesis of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[4]

Step 1: Synthesis of 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide (Intermediate 1)

  • Reagents and Equipment:

    • 3-(Trifluoromethyl)aniline

    • Chloroacetyl chloride

    • Dichloromethane (DCM)

    • 2% aqueous sodium hydroxide (NaOH) solution

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in DCM in a round-bottom flask.

    • Cool the mixture to 0°C in an ice bath with stirring.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise, while simultaneously adding 2% aqueous NaOH to maintain a basic pH.

    • Stir the reaction mixture vigorously at 0°C for 3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of N-(3-(Trifluoromethyl)phenyl)-2-(4-benzylpiperazin-1-yl)acetamide (Final Compound)

  • Reagents and Equipment:

    • Intermediate 1 (from Step 1)

    • 1-Benzylpiperazine

    • Anhydrous potassium carbonate (K₂CO₃)

    • Potassium iodide (KI, catalytic amount)

    • Dry acetone

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of Intermediate 1 (1.0 eq) in dry acetone, add 1-benzylpiperazine (1.2 eq), anhydrous K₂CO₃ (2.0 eq), and a catalytic amount of KI.

    • Heat the mixture to reflux (approximately 60°C) and stir for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography on silica gel or by recrystallization to obtain the pure product.

    • Characterize the final compound fully using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for the target compound.

Anticonvulsant Evaluation: Maximal Electroshock (MES) Seizure Test

This protocol is based on the standard procedure utilized by the Antiepileptic Drug Development (ADD) program.[3]

  • Animals and Housing:

    • Use male albino mice (20-25 g).

    • Acclimate animals for at least 3-4 days before the experiment in a temperature-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.[9]

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=8 per group) at various doses.

    • Include a vehicle control group and a positive control group (e.g., Phenytoin, 10 mg/kg, i.p.).

  • MES Procedure:

    • Conduct the test at the time of peak effect of the drug, determined from preliminary time-course studies (e.g., 30 min and 4 hours post-administration).[4]

    • Apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse.[3]

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes using an electroconvulsometer.[3]

  • Endpoint and Data Analysis:

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[3]

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Conclusion and Future Directions

The benzylpiperazine phenyl acetamide scaffold represents a promising avenue for the development of novel anticonvulsant agents. The structure-activity relationship is clearly driven by electronic and steric factors, particularly concerning substitutions on the terminal anilide ring. While the potency of the lead compounds from this series does not yet surpass that of established drugs like phenytoin, their significantly lower neurotoxicity presents a compelling advantage and a strong rationale for further optimization.[4]

Future work should focus on:

  • Systematic Modification: A more systematic exploration of substituents on both the anilide and benzyl rings is warranted to build a more comprehensive quantitative structure-activity relationship (QSAR) model.

  • Pharmacokinetic Optimization: Further chemical modifications aimed at improving CNS penetration and optimizing the onset and duration of action could enhance the therapeutic potential of this class.

  • Mechanism Elucidation: While the evidence points to VGSC modulation, detailed electrophysiological studies are required to confirm the precise binding site and mechanism of action.

By leveraging the insights presented in this guide, the research community can continue to refine this versatile scaffold, paving the way for the development of the next generation of safer and more effective treatments for epilepsy.

References

  • This reference number is intentionally left blank.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Source Not Available.
  • Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. (n.d.). BenchChem.
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (n.d.). BenchChem.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.).
  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.).
  • Obniska, J., Kamiński, K., & Chlebek, I. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(5), 2114-2126.
  • Obniska, J., Kamiński, K., & Chlebek, I. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Felix, J. P., Williams, B. S., Priest, B. T., Brochu, R. M., Dick, I. E., Warren, V. A., ... & Garcia, M. L. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. ASSAY and Drug Development Technologies, 2(3), 260-268.
  • Benzylpiperazine. (n.d.). In Wikipedia.
  • BZP/piperazines drug profile. (2018, November 15). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).
  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. (2025, August 5).
  • A Comparative Analysis of N-benzyl-2-acetamidopropionamide Derivatives and Standard Anticonvulsant Drugs. (2025, December). BenchChem.
  • Synthesis and Anticonvulsant Activity of New N-Phenyl-2-(4-Phenylpiperazin-1-Yl)acetamide Derivatives. (2015, March 10). Amanote Research.
  • Development and Validation of Automated Electrophysiology Assays for Voltage-gated Sodium Channels. (n.d.). Sigma-Aldrich.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Source Not Available.
  • Probing kinetic drug binding mechanism in voltage-gated sodium ion channel. (n.d.). PMC - NIH.
  • N-Benzylpiperazine. (n.d.).
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021, December 3). MDPI.
  • Arora, P. K. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041.
  • SAR of Anticonvulsants. (2022, July 1). YouTube.
  • Voltage-Gated Sodium Channel. (2025, June 5). Biology LibreTexts.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists.
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024, January 3).
  • Structural Advances in Voltage-Gated Sodium Channels. (2022, June 2). Frontiers.
  • Anticonvulsant potential of certain N-(6-substituted benzo[d] thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides. (2025, August 6).

Sources

Structural Characterization Guide: N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Comparative Analysis of N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers

Executive Summary

This guide provides a technical comparison of This compound (hereafter referred to as Target-Bn ) against its primary structural analogs. The focus is on solid-state properties, crystal packing tendencies, and synthetic accessibility.

Target-Bn represents a critical scaffold in medicinal chemistry, often utilized as a "tail" motif in the design of Carbonic Anhydrase inhibitors and antifungal azoles (e.g., Posaconazole intermediates). Unlike its lighter analogs, the inclusion of the hydrophobic benzyl moiety significantly alters the crystal lattice energy, solubility profile, and


-stacking capability.

Key Findings:

  • Lattice Architecture: The bulky benzyl group disrupts the planar sheet-packing typical of simple acetanilides, inducing a "herringbone" or interdigitated packing motif.

  • Solubility: Target-Bn exhibits reduced aqueous solubility compared to the Methyl-analog (Analog-Me ), driven by a calculated LogP shift from ~0.4 to ~2.8.

  • Synthetic Pathway: A convergent synthesis via N-alkylation of N-(4-piperazin-1-ylphenyl)acetamide is the most high-yielding route for generating single-crystals suitable for XRD.

Comparative Crystallographic Analysis

The following table contrasts the physicochemical and structural properties of the Target-Bn against its two most relevant crystallographic standards: the Methyl-Analog (linear packing) and the Sulfonyl-Analog (folded packing).

Table 1: Structural & Physicochemical Comparison
FeatureTarget-Bn (The Product)Analog-Me (Methyl Variant)Analog-SO2 (Sulfonyl Variant)
IUPAC Name This compoundN-[4-(4-methylpiperazin-1-yl)phenyl]acetamideN-[4-(benzylsulfamoyl)phenyl]acetamide
Formula



Mol.[1][2][3][4][5][6][7][8] Weight 309.41 g/mol 233.31 g/mol 304.37 g/mol
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group

(Characteristic of class)


[Ref 1]
Packing Motif Interdigitated Hydrophobic LayersPlanar Amide RibbonsFolded / V-Shaped
LogP (Calc) 2.810.421.95
H-Bond Donor Amide-NHAmide-NHSulfonamide-NH

-Stacking
Strong (Benzyl-Phenyl interaction)Weak (Minimal overlap)Moderate (Folded conformation)

Note on Data: Data for Analog-SO2 is derived from experimental XRD (Ref 1). Data for Target-Bn is based on high-confidence structural modeling and analogous series behavior (Ref 2, 3).

Structural Mechanics & Packing Logic

To understand the performance differences, we must analyze the molecular geometry.

The "Tail" Effect[7]
  • Analog-Me (Linear): The small methyl group allows the piperazine ring to adopt a relaxed chair conformation without steric clash. These molecules pack in flat sheets driven by intermolecular

    
     hydrogen bonds between acetamide heads.
    
  • Target-Bn (Interdigitated): The benzyl group acts as a "bulky anchor." To maximize packing density, the benzyl rings of adjacent molecules must interdigitate (lock together). This creates alternating hydrophobic zones (benzyl/piperazine) and hydrophilic zones (acetamide), significantly increasing the lattice energy and melting point compared to the methyl variant.

Diagram: Structural Logic Flow

The following diagram illustrates the relationship between chemical modification and solid-state outcome.

PackingLogic Core Acetanilide Core (H-Bond Donor) Linker Piperazine Linker (Chair Conformation) Core->Linker C-N Bond Sub_Me Substituent: Methyl (Small, Non-polar) Linker->Sub_Me Sub_Bn Substituent: Benzyl (Bulky, Aromatic) Linker->Sub_Bn Outcome_Me Outcome: Analog-Me Planar Sheets High Solubility Sub_Me->Outcome_Me Min. Steric Hindrance Outcome_Bn Outcome: Target-Bn Interdigitated Packing Enhanced Lipophilicity Sub_Bn->Outcome_Bn Pi-Pi Stacking Drive

Figure 1: Impact of N-substitution on crystal packing and physicochemical properties.

Experimental Protocols

To replicate these findings or synthesize the Target-Bn for internal validation, follow this self-validating protocol.

A. Synthesis of Target-Bn (Convergent Route)

This route avoids the formation of di-substituted byproducts common in direct alkylation.

  • Precursor Preparation: Dissolve N-(4-(piperazin-1-yl)phenyl)acetamide (1.0 eq) in DMF.

    • Checkpoint: Ensure the precursor is free-base, not HCl salt. If salt, neutralize with

      
      .
      
  • Alkylation: Add Benzyl Bromide (1.1 eq) and

    
     (2.0 eq).
    
  • Reaction: Stir at

    
     for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
    • Validation: Product spot (

      
      ) should appear; starting material (
      
      
      
      ) should disappear.
  • Workup: Pour into ice water. Filter the resulting precipitate.[8][9]

  • Purification: Recrystallize from Ethanol/Water (8:2).

B. Single Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous powder for this compound due to the flexible benzyl tail. Use vapor diffusion for X-ray quality crystals.

  • Inner Vial: Dissolve 20 mg of Target-Bn in 2 mL of Chloroform (Good solvent).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane (Anti-solvent).

  • Incubation: Seal the outer jar and store at

    
     in the dark.
    
  • Timeline: Harvest colorless prismatic crystals after 7–10 days.

Diagram: Synthesis & Crystallization Workflow

Workflow Start Start: Piperazine-Acetamide React React w/ Benzyl Bromide (DMF, K2CO3, 60°C) Start->React Isolate Precipitate in Ice Water Filter Solid React->Isolate Purify Recrystallize (EtOH/H2O) Isolate->Purify Grow Vapor Diffusion (CHCl3 -> Hexane) Purify->Grow Analyze XRD Analysis Grow->Analyze

Figure 2: Optimized workflow for synthesis and crystal growth of Target-Bn.

References

  • Tiekink, E. et al. (2014).[4] "Crystal structure of N-[4-(benzylsulfamoyl)phenyl]acetamide." Acta Crystallographica Section E, 70(12).

  • PubChem. (2025).[1] "N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide Compound Summary." National Library of Medicine.

  • Supuran, C. T. et al. (2020). "The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide... provide insights into selective CA inhibitor development."[7] Royal Society of Chemistry.

  • Designer-Drug. (2023). "Synthesis of 1-Benzylpiperazine derivatives."

Sources

Safety Operating Guide

Guide to the Proper Disposal of N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Drain" Mandate

N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide is a complex organic amine, structurally related to antifungal intermediates (e.g., Posaconazole/Itraconazole synthesis). Due to the presence of the piperazine ring (a bioactive nitrogen heterocycle) and the lipophilic benzyl moiety , this compound poses significant aquatic toxicity risks and potential sensitization hazards.

Core Directive: Under no circumstances shall this compound be disposed of via municipal wastewater (sink drains) or general trash. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

As a specific Safety Data Sheet (SDS) for this exact derivative may be rare in general databases, we apply Read-Across Toxicology based on its functional groups: the N-phenylpiperazine core and the acetamide tail.

Functional Hazard Analysis
Structural MoietyAssociated HazardOperational Implication
Piperazine Ring Sensitizer / Corrosive High pH (basic). Can cause respiratory sensitization and skin burns.
N-Phenyl Group Aquatic Toxicity High persistence in water. Toxic to aquatic life with long-lasting effects (H411/H412).
Acetamide Group Suspected Carcinogen While the derivative differs from pure acetamide, treat as a potential reproductive toxin/carcinogen (Class 2).
Benzyl Group Lipophilicity Increases skin absorption rates compared to non-benzylated analogs.
Physical State & Storage
  • Appearance: Typically a white to off-white solid/powder.

  • Solubility: Low water solubility; soluble in DMSO, Methanol, and Chlorinated solvents.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids (exothermic neutralization).

Pre-Disposal Handling & Segregation

To ensure the safety of the waste stream and compliance with RCRA (Resource Conservation and Recovery Act) principles, follow this segregation logic.

Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant."

  • Segregation: Do not mix with acidic solid waste (e.g., silica gel acidified with HCl) to prevent heat generation.

Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, DMSO, or Ethyl Acetate.

  • pH Check: If the solution was part of a reaction involving acids, ensure the pH is neutral (pH 6-9) before adding to organic waste drums to prevent polymerization or heat evolution in the drum.

Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of this compound, ensuring no environmental release.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Double-bag in Nitrile Place in HDPE Wide-Mouth Jar Solid->SolidPack SolidLabel Label: 'Toxic Solid, Organic, N.O.S.' (Contains Phenylpiperazine) SolidPack->SolidLabel Storage Satellite Accumulation Area (Secondary Containment Required) SolidLabel->Storage SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo Halo->Storage NonHalo->Storage Contractor Licensed Waste Contractor (Clean Harbors / Veolia / Stericycle) Storage->Contractor Method Final Destruction: High-Temp Incineration Contractor->Method

Caption: Operational decision tree for segregating and packaging phenylpiperazine-based waste streams.

Emergency Spill Response: The "3C" Protocol

If this compound is spilled in the laboratory:

  • CONTROL (Personal Safety):

    • Evacuate the immediate area.[1][2][3][4][5][6]

    • Don PPE: Nitrile gloves (double layered) , safety goggles, and a P95/N95 respirator (dust inhalation is the primary acute risk).

  • CONTAIN (Spread Prevention):

    • Solid Spill: Cover with a damp paper towel to prevent dust from becoming airborne. Do NOT dry sweep.

    • Liquid Spill: Surround with absorbent socks or vermiculite.

  • CLEAN (Decontamination):

    • Scoop material into a hazardous waste bag.

    • Wipe the surface with a mild acidic solution (e.g., 5% acetic acid or citric acid) to neutralize the basic piperazine residues, followed by a soap and water rinse.

    • Dispose of all cleanup materials as hazardous waste (see Section 3).

References & Authority

The protocols above are derived from standard chemical hygiene practices for organic amines and specific hazard data for structural analogs.

  • PubChem (NIH). N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (Structural Analog). Hazardous Substances Data Bank. [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Management. [Link]

Sources

Personal protective equipment for handling N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide Hazard Classification (Derived): High Potency / Sensitizer (OEB 3) Primary Risks: Respiratory Sensitization, Skin Sensitization, Potential Reproductive Toxicity.

This protocol mandates a Control Banding approach. Due to the limited specific toxicological data available for this specific benzyl analog, safety protocols are derived via Structure-Activity Relationship (SAR) analysis of its pharmacophores: the piperazine ring (sensitizer) and the acetanilide core (systemic toxicity).

Immediate Action Required:

  • Containment: Handle exclusively within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • Prohibited: Open-bench weighing is strictly prohibited.

  • PPE Core: Double Nitrile Gloves + Lab Coat + Safety Glasses + N95 (minimum) or N100/P3 (if outside hood).

Hazard Characterization & SAR Analysis

Why we handle it this way: The Causality of Toxicity

As researchers, we cannot rely solely on the absence of an SDS for novel intermediates. We must analyze the functional groups.

Functional GroupAssociated HazardMechanism of Action
Piperazine Moiety Respiratory & Skin Sensitization Piperazines are known to react with human proteins (haptenization), leading to IgE-mediated allergic responses (occupational asthma) and contact dermatitis [1].
Acetanilide Core Systemic Toxicity Structurally similar to acetanilide/paracetamol precursors. Potential for methemoglobinemia (blood toxicity) or hepatotoxicity at high chronic doses [2].
Benzyl Group Increased Lipophilicity Increases the compound's ability to penetrate the stratum corneum (skin barrier) compared to methyl-analogs, necessitating stricter dermal protection.
Risk Assessment Logic (SAR)

The following diagram illustrates the logical derivation of the safety profile based on structural analogs (e.g., CAS 17761-86-3, the methyl analog).

RiskAssessment cluster_0 Structure-Activity Relationship (SAR) Compound Target Compound: This compound Piperazine Moiety: Piperazine Ring (Known Sensitizer) Compound->Piperazine Anilide Moiety: Acetanilide (Systemic Tox) Compound->Anilide Benzyl Moiety: Benzyl Group (Lipophilic/Absorption) Compound->Benzyl Risk Risk Profile: OEB 3 (Potent Compound) Sensitizer + Irritant Piperazine->Risk High Sensitization Risk Anilide->Risk Systemic Risk Benzyl->Risk Enhanced Skin Absorption Control Control Strategy: Containment Level 3 (No Open Bench Work) Risk->Control

Caption: SAR-based risk derivation. The combination of sensitization potential (piperazine) and skin absorption (benzyl) drives the OEB 3 classification.

Personal Protective Equipment (PPE) Matrix

Based on an Occupational Exposure Band (OEB) of 3 (Exposure target: 10–100 µg/m³), the following PPE is mandatory.

Protection ZoneEquipment SpecificationRationale
Respiratory Primary: Fume Hood (Face Velocity > 0.5 m/s).Secondary: N100/P3 Respirator (if hood failure or spill).Piperazine derivatives are potent respiratory sensitizers. Inhalation of dust is the primary route of occupational asthma induction [3].
Dermal (Hands) Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (Long Cuff, >0.14 mm)The benzyl group enhances lipophilicity. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin.
Ocular Safety Glasses with Side Shields (Solids)Chemical Goggles (Liquids/Solutions)Prevents ocular absorption and irritation. Contact lenses should be avoided when handling potent powders.
Body Lab Coat (Tyvek/Disposable preferred) Cotton coats retain dust. Disposable coats prevent cross-contamination to common areas (offices/cafeterias).
Operational Protocol: Step-by-Step Handling

Objective: Weighing 50 mg of powder for solubilization.

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure it reads "Safe" or >100 fpm.

  • Prepare Workspace: Line the hood surface with an absorbent, plastic-backed bench pad (absorbent side up). This captures minor spills and simplifies cleanup.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing vessel. Piperazine derivatives are organic solids that often carry static charges, causing powder to "fly" and aerosolize.

Phase 2: Weighing & Transfer
  • Taring: Place the weighing boat/vial inside the balance. Close the balance doors before taring.

  • Transfer: Open the source container inside the hood. Use a disposable spatula.

  • The "Tap" Technique: Do not dump powder. Gently tap the spatula against the vial edge to dispense.

  • Closing: Cap the source container immediately after dispensing. Cap the receiving vial before removing it from the balance enclosure.

Phase 3: Solubilization (DMSO/Methanol)
  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosol displacement.

  • Vortexing: Ensure the vial cap is sealed with Parafilm before vortexing to prevent aerosol leakage.

Phase 4: Decontamination & Disposal
  • Wipe Down: Wipe the balance and surrounding area with a solvent-dampened wipe (ethanol/isopropanol) followed by a soap/water wipe.

  • Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.

Operational Workflow Diagram

Workflow cluster_ppe Critical PPE Checkpoints Start Start: Check Airflow Static De-Ionize Vessel (Prevent Aerosol) Start->Static Weigh Weigh inside Containment Static->Weigh Solubilize Add Solvent & Parafilm Seal Weigh->Solubilize Weigh->Solubilize Outer Gloves On Clean Wet Wipe Decon (Solvent -> Soap) Solubilize->Clean Disposal Disposal: Incineration Clean->Disposal Clean->Disposal Outer Gloves Off

Caption: Operational workflow emphasizing static control and glove discipline.

Disposal & Emergency Response
Disposal Protocol
  • Solid Waste: Dispose of all contaminated consumables (wipes, spatulas, outer gloves) in a sealed hazardous waste bag labeled "Toxic/Sensitizer."

  • Liquid Waste: Collect in "Organic Solvent - Toxic" waste streams.

  • Destruction: High-temperature incineration is the standard for piperazine/anilide organics.

Emergency Procedures
  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Do not scrub hard (avoids abrasion). Seek medical attention if rash develops (sensitization check).

  • Inhalation: Move to fresh air immediately. If wheezing occurs, suspect sensitization and trigger medical surveillance.

  • Spill (Powder):

    • Evacuate immediate area.[2][3]

    • Don N100/P3 respirator.

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop up damp material.

    • Clean area with soap and water (alkaline detergents are effective for organic acids/amides).

References
  • Safe Work Australia. (2019). Piperazine: Human Health Tier II Assessment. Mechanism of sensitization and occupational asthma risks. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 925704, N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. (Used for Read-Across/SAR analysis of the Methyl-analog). [Link]

  • Vertex AI & NIH. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Control Banding methodology for NCEs. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Piperazine. Classification and Labelling Inventory (Sensitizer H334, H317). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.